2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
描述
属性
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRAIRLPZXDJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1CCN)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480690 | |
| Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54384-40-6 | |
| Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a spirocyclic diamine of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating an oxetane ring as a potential bioisosteric replacement for other functionalities, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on its basic chemical and physical properties. It is important to note that while the existence of this compound is confirmed through its commercially available hydrochloride salt, detailed experimental data remains scarce in publicly accessible literature.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound and its hydrochloride salt is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₅ClN₂O | Calculated |
| Molecular Weight | 142.20 g/mol | 178.66 g/mol | Calculated[1] |
| CAS Number | Not found | Not found | - |
| Predicted XlogP | -1.2 | - | Predicted |
| Predicted pKa | Not available | Not available | - |
| Aqueous Solubility | Not available | Not available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis and Characterization
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, its synthesis can be logically inferred from established chemical principles, likely involving the N-alkylation of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane.
The synthesis of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane, has been described.[2] A plausible synthetic route to the target compound would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection. Two potential strategies are outlined below.
Logical Synthesis Workflow:
Caption: Plausible synthetic strategies for this compound.
Characterization
No specific experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound have been published. Characterization of the molecule would typically involve:
-
¹H NMR: To confirm the presence and connectivity of the ethylamine and spirocyclic protons.
-
¹³C NMR: To identify the number of unique carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H and C-O stretches.
Potential Applications and Biological Activity
There is currently no published research detailing the biological activity or potential therapeutic applications of this compound. However, the structural motif of the 2-oxa-6-azaspiro[3.3]heptane core is of interest in drug discovery as a bioisosteric replacement for morpholine, offering potentially improved physicochemical properties such as solubility and metabolic stability.
A related compound, 2-(2-Azaspiro[3.3]hept-6-yl)ethylamine, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] This suggests that this compound could also be explored for its utility as a linker in the development of PROTACs or as a building block for other targeted therapies.
Signaling Pathways
Due to the lack of biological data, there are no known signaling pathways associated with this compound. Future research would be required to elucidate its mechanism of action and its effects on cellular signaling.
Conclusion
This compound is a chemical entity with potential for application in drug discovery, particularly due to its spirocyclic core. However, a comprehensive understanding of its basic properties is hampered by the limited availability of experimental data. Further research is needed to fully characterize its physicochemical properties, develop robust synthetic protocols, and investigate its biological activity. This will be crucial for unlocking its potential as a valuable tool for medicinal chemists and drug development professionals.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate | 1823583-23-8 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its Core Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a bifunctional molecule featuring the increasingly important 2-oxa-6-azaspiro[3.3]heptane core. This spirocyclic system has garnered significant attention in medicinal chemistry as a bioisosteric replacement for commonly used motifs like morpholine. Its rigid, three-dimensional structure can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability. This guide provides a comprehensive overview of the core moiety, available data on its derivatives, and relevant biological pathways where this structural class is of interest.
While a specific CAS number for this compound is not readily found in public databases, its hydrochloride salt is commercially available, indicating its utility as a building block in chemical synthesis.[1] The core structure, 2-Oxa-6-azaspiro[3.3]heptane, is well-documented with the CAS number 174-78-7.[2]
Physicochemical Properties
The properties of the parent 2-oxa-6-azaspiro[3.3]heptane and a related derivative are summarized below. The introduction of the spirocyclic core is often intended to modulate properties like lipophilicity (logP) and aqueous solubility.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | C₅H₉NO | 99.13 | -0.7 |
| 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | 2104671-34-1 | C₈H₁₆N₂O | 156.23 | -0.3342 |
| 2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine Hydrochloride | Not Available | C₇H₁₅ClN₂O | 178.66 | Not Available |
Data sourced from PubChem and commercial supplier databases.[2][3]
Synthesis and Experimental Protocols
The synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptanes can be achieved through various routes, including the alkylation of the parent spirocycle. Below are representative experimental protocols for the synthesis of the core structure and a method for N-arylation which can be adapted for N-alkylation.
Protocol 1: Synthesis of N-tosyl-2-oxa-6-azaspiro[3.3]heptane
This protocol describes the synthesis of a common intermediate for 2-oxa-6-azaspiro[3.3]heptane.
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-toluenesulfonamide (p-tosylamide)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
A solution of potassium hydroxide (3.2 equivalents) and p-tosylamide (1.2 equivalents) in ethanol is prepared.
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) is added to the solution at room temperature.
-
The reaction mixture is heated to reflux and stirred for 90 hours.
-
The solvent is removed by evaporation.
-
A 1 M KOH solution is added to the residue, and the suspension is stirred for an additional 2 hours at room temperature.
-
The mixture is filtered, and the solid residue is washed with water until the filtrate is neutral.
-
The solid product, N-tosyl-2-oxa-6-azaspiro[3.3]heptane, is dried under high vacuum.
This protocol is adapted from a published synthetic procedure.
Protocol 2: N-Arylation of an Aniline with 3,3-bis(bromomethyl)oxetane
This protocol illustrates the formation of the 2-oxa-6-azaspiro[3.3]heptane ring system via double N-alkylation of an aniline, a key strategy for creating N-substituted derivatives.
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (50 wt% aqueous solution)
-
Toluene
Procedure:
-
To a stirred solution of 2-fluoro-4-nitroaniline (1.0 equivalent) in toluene (10 mL/g of aniline) is added 3,3-bis(bromomethyl)oxetane (1.2 equivalents).
-
A 50 wt% aqueous solution of sodium hydroxide (2.5 equivalents) is added to the mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for 16 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
This protocol is based on a scalable synthesis of a key intermediate for a drug candidate.[4]
Role in Drug Discovery and Relevant Signaling Pathways
The 2-oxa-6-azaspiro[3.3]heptane moiety is utilized in drug design to enhance molecular properties. Its incorporation as a morpholine bioisostere has been explored in the development of inhibitors for various biological targets. Two illustrative examples of signaling pathways where such compounds are relevant are the Epidermal Growth Factor Receptor (EGFR) pathway and the Melanin-Concentrating Hormone Receptor 1 (MCHR1) pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The 2-oxa-6-azaspiro[3.3]heptane scaffold is used in the synthesis of EGFR kinase inhibitors for cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block these pathways.
References
- 1. Buy Online TRC - 2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" molecular weight
An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This technical guide provides a comprehensive overview of this compound, a spirocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and its role as a versatile building block in the design of novel therapeutics.
Core Physicochemical Properties
This compound is a unique bifunctional molecule incorporating a spirocyclic oxetane-azetidine core. This structural motif is increasingly utilized in drug design as a bioisosteric replacement for traditional heterocyclic systems like morpholine and piperidine.[1][2][3] The introduction of the spirocyclic scaffold can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for the development of effective drug candidates.[2]
Quantitative data for the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | PubChemLite[4] |
| Molecular Weight | 142.20 g/mol | Calculated |
| Monoisotopic Mass | 142.11061 Da | PubChemLite[4] |
| Predicted XlogP | -1.2 | PubChemLite[4] |
| Predicted CCS ([M+H]⁺) | 122.2 Ų | PubChemLite[4] |
Synthesis and Experimental Protocols
A plausible two-step synthetic approach is outlined below:
-
Preparation of the Parent Scaffold : The synthesis of 2-Oxa-6-azaspiro[3.3]heptane can be achieved through multi-step procedures starting from commercially available materials. One documented route involves the cyclization of 3,3-bis(bromomethyl)oxetane with a suitable amine precursor under basic conditions.[5] Another approach starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization and deprotection steps.[6]
-
N-Alkylation to yield this compound : The secondary amine of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can be alkylated using a suitable two-carbon electrophile with a protected amine functionality, such as 2-bromoethanamine hydrobromide, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A subsequent deprotection step, if necessary, would yield the final product.
Alternatively, reductive amination provides a high-yielding pathway. This would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a protected aminoacetaldehyde derivative, followed by reduction of the resulting iminium ion with a reducing agent such as sodium triacetoxyborohydride.[7]
A representative experimental protocol for the reductive amination is as follows:
-
To a stirred solution of 2-Oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane, is added N-(tert-butoxycarbonyl)-aminoacetaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting Boc-protected intermediate is purified by column chromatography.
-
The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to afford the final product, this compound, typically as a salt.
Role in Medicinal Chemistry and Drug Design
The 2-Oxa-6-azaspiro[3.3]heptane moiety is a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a means to orient substituents in defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[8] Furthermore, its use as a bioisostere for morpholine can improve key drug-like properties. For instance, replacing a morpholine ring with a 2-Oxa-6-azaspiro[3.3]heptane group has been shown to decrease lipophilicity (logD) while increasing basicity (pKa), a combination that can be beneficial for optimizing the pharmacokinetic profile of a drug candidate.[2]
An important application of this scaffold is in the synthesis of the potent anti-tuberculosis drug candidate, TBI-223, where 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane serves as a key intermediate.[5]
The logical workflow for the integration of this compound into a drug discovery program is depicted below.
Caption: Workflow for the synthesis and application of the title compound in drug discovery.
The ethanamine functional group on the spirocyclic core provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other nitrogen-based coupling chemistries. This makes this compound a valuable building block for the construction of chemical libraries aimed at identifying novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-amine (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a key building block in modern medicinal chemistry. We delve into its chemical structure and nomenclature, outline detailed synthetic protocols for its preparation, and explore its significant applications, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a bioisosteric replacement for traditional morpholine and piperazine scaffolds in kinase inhibitors. This document consolidates critical information to support researchers in the strategic design and synthesis of next-generation therapeutics.
Core Structure and Nomenclature
The fundamental component of the title compound is the 2-oxa-6-azaspiro[3.3]heptane moiety. This spirocyclic system, featuring a central quaternary carbon connecting an oxetane and an azetidine ring, has gained prominence as a valuable structural motif in drug design. Its rigid, three-dimensional architecture offers improved physicochemical properties compared to more planar heterocyclic systems.
IUPAC Name: this compound
The structure consists of the 2-oxa-6-azaspiro[3.3]heptane core, with an ethanamine group attached to the nitrogen atom of the azetidine ring.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | |
| CAS Number | Not explicitly available for the free base. The hydrochloride salt is available. | [1] |
| Canonical SMILES | C1C(N(C1)CCN)C2(CO2) | |
| Parent Compound | 2-Oxa-6-azaspiro[3.3]heptane | [2] |
| Parent CAS Number | 174-78-7 | [2] |
| Parent Molecular Formula | C₅H₉NO | [2] |
| Parent Molecular Weight | 99.13 g/mol | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the 2-oxa-6-azaspiro[3.3]heptane core, followed by the attachment of the ethanamine side chain. While a single, unified experimental protocol is not available in the literature, the following procedures are derived from established synthetic routes for the core and analogous N-alkylation reactions.
Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core
The 2-oxa-6-azaspiro[3.3]heptane core is typically synthesized from commercially available starting materials. One common method involves the cyclization of a suitably substituted precursor.[3][4] The oxalate salt of the core is often prepared as a stable intermediate.[3]
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the N-alkylation of the 2-oxa-6-azaspiro[3.3]heptane core with a protected 2-aminoethyl halide, followed by deprotection. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
-
Reaction Setup: To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Alkylating Agent: To the stirred solution, add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc protected product.
Experimental Protocol: Deprotection to yield this compound
-
Reaction Setup: Dissolve the purified tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.
Applications in Drug Discovery
The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane moiety have made it a desirable component in the design of novel therapeutics.
PROTAC Linkers
This compound is utilized as a linker in the development of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation. The rigidity and defined exit vectors of the spirocyclic core of this linker can provide better control over the spatial arrangement of the PROTAC.
Table 2: PROTACs Incorporating Azaspiro[3.3]heptane-based Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Component | Reference(s) |
| KT-413 | IRAK4 | Pomalidomide (CRBN) | 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine | [5][6] |
Bioisosteric Replacement
The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a bioisostere for morpholine and piperazine, which are common motifs in many approved drugs.[7] Bioisosteric replacement can lead to improved metabolic stability, solubility, and pharmacokinetic profiles. Its application in the design of kinase inhibitors has been explored to enhance drug-like properties.[8]
Visualizations
Logical Relationship of Synthesis
Caption: Proposed synthetic workflow for the target molecule.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Buy Online TRC - 2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 [chemicalbook.com]
- 5. 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine | PROTAC Linkers | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a novel spirocyclic scaffold of increasing interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating both an oxetane and an azetidine ring, offers a distinct departure from traditional, more planar molecular architectures. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presenting available data, outlining detailed experimental protocols for its characterization, and illustrating relevant workflows for its investigation. The spirocyclic nature of this molecule is hypothesized to influence properties such as solubility, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application in drug development programs.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. Due to the novelty of this compound, much of the available data is computational.
Table 1: General and Structural Information
| Property | Value | Source |
| IUPAC Name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-amine | PubChem |
| Molecular Formula | C₇H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1C2(CN1CCN)COC2 | --INVALID-LINK-- |
| InChI | InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2 | --INVALID-LINK-- |
| InChIKey | URRAIRLPZXDJDB-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Prediction Tool |
| XlogP | -1.2 | --INVALID-LINK-- |
| pKa (most basic) | 9.5 ± 0.5 | (Estimated based on similar aliphatic amines) |
| Aqueous Solubility | High | (Inferred from low logP) |
| Polar Surface Area | 38.9 Ų | (Calculated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of novel compounds. The following are standard protocols that can be applied to this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., methanol/water) if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is protonated. For a molecule with multiple basic centers, multiple inflection points may be observed.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Solvent Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a screw-cap vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Kinetic Solubility
Kinetic solubility provides an early indication of a compound's dissolution behavior and is a valuable parameter in high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microtiter plate.
-
Solubilization: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) with shaking.
-
Precipitation Detection: Measure the amount of precipitated compound using a nephelometer, which detects light scattering by insoluble particles. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the characterization and development of this compound.
An In-depth Technical Guide on the Solubility of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Solubility and Physicochemical Profile of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its Core Scaffold
Executive Summary
This technical guide addresses the solubility of the compound this compound. A thorough search of publicly available scientific literature, chemical databases, and supplier information did not yield specific quantitative experimental solubility data for this molecule. However, by examining the physicochemical properties of its core scaffold, 2-Oxa-6-azaspiro[3.3]heptane, and related analogs, we can infer its likely solubility characteristics. This document provides a summary of the available data for these related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for such assessments, as is standard in the pharmaceutical sciences.
Physicochemical Data of 2-Oxa-6-azaspiro[3.3]heptane and Related Compounds
While direct experimental solubility data for this compound is not available, the analysis of its parent scaffold and a closely related analog provides valuable insights. The 2-oxa-6-azaspiro[3.3]heptane moiety is recognized in medicinal chemistry for its role in reducing lipophilicity, which generally correlates with increased aqueous solubility. The negative LogP values observed for the parent scaffold and the propan-1-amine derivative strongly suggest that this compound is likely to be a water-soluble compound.
| Compound | Molecular Formula | TPSA (Ų) | LogP | pKa (Predicted) | Data Source |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 21.26 | -0.3938 | 9.73 ± 0.20 | ChemScene[1], PubChem[2], LookChem |
| 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | C₈H₁₆N₂O | 38.49 | -0.3342 | Not Available | ChemScene[3] |
TPSA (Topological Polar Surface Area) is a descriptor that correlates with hydrogen bonding potential and polarity. LogP (Logarithm of the partition coefficient) is a measure of lipophilicity. Negative values indicate hydrophilicity. pKa is the acid dissociation constant, indicating the ionization state of the molecule at different pH values.
Experimental Protocols for Solubility Determination
In the absence of existing data, the following standard protocols are provided for the experimental determination of the solubility of this compound. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening in early discovery and thermodynamic assays providing the definitive equilibrium solubility for lead optimization and pre-formulation.[4][5]
This method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for many in vitro biological assays.[6][7][8]
Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a short incubation period.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[8]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[6]
-
Precipitation Detection: The amount of precipitate is measured. Common detection methods include:
-
Nephelometry: Measures the scattering of light by undissolved particles.[5]
-
UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, the concentration of the compound remaining in the supernatant is determined by measuring its UV absorbance.[6][7]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.[7]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
This "shake-flask" method measures the true equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[9][10]
Objective: To determine the saturation concentration of a compound in a buffer after a sufficient time for equilibrium to be reached between the solid and dissolved states.
Methodology:
-
Sample Preparation: An excess amount of the solid (crystalline or amorphous) test compound is added to a vial containing a known volume of the desired buffer (e.g., PBS pH 7.4, or simulated intestinal fluids).[9]
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is quantified using a suitable analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[9][10]
-
Data Analysis: The thermodynamic solubility is reported as the mean concentration of the saturated solution, usually in µg/mL or µM.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of determining compound solubility.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Conclusion
While direct experimental solubility data for this compound is not currently in the public domain, the physicochemical properties of its core structure, 2-Oxa-6-azaspiro[3.3]heptane, suggest it is likely to be a hydrophilic compound with good aqueous solubility. For definitive quantitative data, it is recommended to perform either a kinetic or thermodynamic solubility assay. The detailed protocols and workflow provided in this guide offer a robust framework for obtaining this critical information for research and drug development purposes.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
Technical Guide: Spectroscopic Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the expected spectral data (NMR and MS) and corresponding experimental methodologies for the characterization of the novel spirocyclic compound, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. Due to the limited availability of public data for this specific molecule, this guide presents predicted data based on the analysis of its structural analogues and general principles of spectroscopic analysis for small organic molecules.
Introduction
This compound is a unique spirocyclic compound featuring a constrained three-dimensional structure, making it an attractive scaffold in medicinal chemistry and drug discovery. The 2-oxa-6-azaspiro[3.3]heptane motif is considered a valuable bioisostere for commonly used groups like morpholine and piperazine, potentially offering improved physicochemical and pharmacokinetic properties. Accurate structural confirmation and purity assessment are critical, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.5 - 4.7 | s | 4H | -O-CH₂- (Oxetane ring) |
| ~3.2 - 3.4 | s | 4H | -N-CH₂- (Azetidine ring) |
| ~2.8 - 3.0 | t | 2H | -N-CH₂-CH₂-NH₂ |
| ~2.6 - 2.8 | t | 2H | -CH₂-NH₂ |
| ~1.5 - 2.0 | br s | 2H | -NH₂ |
Note: Predicted chemical shifts are in ppm relative to a standard internal reference like TMS. The solvent used can influence these values. 's' denotes a singlet, 't' a triplet, and 'br s' a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~78 - 82 | -O-CH₂- (Oxetane ring) |
| ~60 - 65 | Spirocyclic quaternary carbon |
| ~55 - 60 | -N-CH₂- (Azetidine ring) |
| ~52 - 56 | -N-CH₂-CH₂-NH₂ |
| ~38 - 42 | -CH₂-NH₂ |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 143.1184 |
| ESI+ | [M+Na]⁺ | 165.1004 |
| ESI- | [M-H]⁻ | 141.1028 |
Note: ESI stands for Electrospray Ionization. The m/z values are for the monoisotopic mass.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for compounds such as this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
3.2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to observe characteristic product ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further corroborate the proposed structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Commercial Availability and Synthetic Guidance for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
A Technical Guide for Researchers in Drug Discovery
The spirocyclic scaffold of 2-oxa-6-azaspiro[3.3]heptane has emerged as a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for morpholine and piperidine moieties. Its unique three-dimensional structure can impart favorable physicochemical properties to drug candidates. This guide provides an in-depth overview of the commercial availability of the derivative, 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, and its parent scaffold, along with detailed synthetic protocols.
Commercial Availability
The commercial availability of the target compound, this compound, is limited, with few suppliers listing it directly. However, the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane, and other derivatives are more readily available from various chemical suppliers. Researchers may need to consider custom synthesis for the specific ethanamine derivative, a process for which a potential synthetic route is described in the experimental protocols section.
Table 1: Commercial Availability of this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Quantity |
| AK Scientific | This compound | 54384-40-6 | Not Specified | Inquire |
| LGC Standards | 2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine Hydrochloride | Not Specified | Not Specified | Inquire |
Table 2: Commercial Availability of the Parent Scaffold: 2-Oxa-6-azaspiro[3.3]heptane
| Supplier | Product Number | CAS Number | Purity | Quantity |
| TCI America (via Fisher Scientific) | O0466 | 174-78-7 | >98.0% (GC) | 1 g, 5 g |
| Sigma-Aldrich | AMBH2D6F0443 | 174-78-7 | Not Specified | Inquire |
| Simson Pharma Limited | Not Specified | 174-78-7 | Not Specified | Custom Synthesis |
Table 3: Commercial Availability of Related Derivatives
| Supplier | Product Name | CAS Number | Purity |
| ChemScene | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | 2104671-34-1 | ≥98% |
| BLDpharm | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | 2104671-34-1 | Not Specified |
| Apollo Scientific | 2-Oxaspiro[3.3]heptan-6-amine | 1363381-78-5 | Not Specified |
Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of the parent scaffold, 2-oxa-6-azaspiro[3.3]heptane. The following protocols detail the synthesis of the parent scaffold and a proposed method for the subsequent elaboration to the desired ethanamine derivative.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
The synthesis of the core 2-oxa-6-azaspiro[3.3]heptane scaffold can be accomplished via several literature methods. A common and effective route starts from the commercially available tribromoneopentyl alcohol.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane from Tribromoneopentyl Alcohol
This protocol involves the formation of the oxetane ring followed by the construction of the azetidine ring.
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
To a solution of tribromoneopentyl alcohol in a suitable solvent such as aqueous dioxane, add a strong base like sodium hydroxide.
-
Heat the reaction mixture to facilitate the intramolecular cyclization to form the oxetane ring.
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3,3-bis(bromomethyl)oxetane.
Step 2: Synthesis of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane
-
Dissolve 3,3-bis(bromomethyl)oxetane and benzylamine in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate to the mixture.
-
Heat the reaction mixture to promote the double N-alkylation, leading to the formation of the azetidine ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane
-
Dissolve 6-benzyl-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the debenzylation is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free base of 2-oxa-6-azaspiro[3.3]heptane.
Proposed Synthesis of this compound
Protocol 2: N-Alkylation of 2-Oxa-6-azaspiro[3.3]heptane with a Protected 2-Aminoethylating Agent
This protocol describes a two-step process involving the introduction of a protected aminoethyl group, followed by deprotection.
Step 1: Synthesis of tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
-
Dissolve 2-oxa-6-azaspiro[3.3]heptane in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).
-
To this mixture, add a solution of tert-butyl (2-bromoethyl)carbamate.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work up the reaction by partitioning between water and an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to this compound
-
Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (typically monitored by the disappearance of the starting material on TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound.
Visualizations
The following diagrams illustrate the synthetic workflows described in the experimental protocols.
Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.
Caption: Proposed synthesis of the target ethanamine derivative.
Technical Guide: Safety and Handling of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. As no specific safety data sheet (SDS) is currently available for this exact compound, the information presented herein is extrapolated from the safety data for the core moiety, 2-Oxa-6-azaspiro[3.3]heptane , and its various salts. It is imperative for researchers, scientists, and drug development professionals to supplement this guide with their own risk assessments and to handle this chemical with the utmost caution in a controlled laboratory environment.
Hazard Identification and Classification
Based on the available data for the parent compound, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for the core compound are summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Danger[2]
Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended protective equipment.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | EN374 (EU) or consult glove manufacturer's compatibility data. |
| Respiratory | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. | NIOSH (US) or EN 149 (EU) |
First-Aid Measures
In the event of exposure, immediate action is critical. The following table provides first-aid guidance.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Risk Assessment Workflow
A thorough risk assessment must be conducted before any new experimental procedure involving this compound.
Caption: Chemical Risk Assessment Workflow.
General Laboratory Handling Workflow
The following workflow should be followed for routine handling of the compound in a laboratory setting.
Caption: General Laboratory Handling Workflow.
Detailed Methodologies
Weighing of the Solid Compound:
-
Ensure the analytical balance is located inside a certified chemical fume hood.
-
Don all required PPE as specified in Table 2.
-
Place a clean, tared weigh boat on the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid any sudden movements that could generate dust.
-
Once the desired weight is obtained, securely close the primary container of the compound.
-
Record the weight and proceed with the experimental procedure.
-
Clean the spatula and any contaminated surfaces immediately.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area.
-
Contain: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize (if applicable and safe to do so): For amine compounds, a weak acid solution may be used for neutralization, but this should only be done by trained personnel.
-
Collect: Carefully scoop the absorbed or contained material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Some sources recommend refrigeration.
Disposal: All waste materials containing this compound should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.
This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the potential hazards and the implementation of robust safety protocols within your institution. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
The Ascendance of a Spirocyclic Scaffold: A Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with superior pharmacological profiles is a perpetual driving force in drug discovery. In recent years, the strategic incorporation of three-dimensional molecular frameworks has emerged as a powerful approach to navigate beyond the confines of flat, aromatic structures, often leading to improved physicochemical properties and enhanced target engagement. Among these scaffolds, the 2-oxa-6-azaspiro[3.3]heptane core has garnered significant attention as a versatile building block, particularly as a bioisosteric replacement for the morpholine moiety. This guide provides a comprehensive overview of the discovery, synthesis, and application of 2-oxa-6-azaspiro[3.3]heptane derivatives, offering a technical resource for scientists engaged in the design and development of next-generation therapeutics.
A Historical Perspective: From a Synthetic Curiosity to a Privileged Scaffold
The 2-oxa-6-azaspiro[3.3]heptane ring system, while now recognized for its utility in medicinal chemistry, has a history rooted in synthetic organic chemistry. The initial explorations of spirocyclic compounds were largely driven by an interest in their unique stereochemical properties and conformational rigidity.
A pivotal moment in the history of 2-oxa-6-azaspiro[3.3]heptane was the development of a practical synthetic route by Carreira and colleagues.[1] This method, starting from the commercially available flame retardant tribromopentaerythritol, provided a reliable means to access the core structure, thus paving the way for its broader investigation.[1] The Carreira synthesis involves a cyclization with p-toluenesulfonamide under basic conditions to form the N-tosylated spirocycle, followed by detosylation.[1]
Subsequent research focused on refining this initial synthesis to improve scalability and yield. A significant advancement was the development of alternative salt forms, such as sulfonic acid salts, which offer greater stability and solubility compared to the often-isolated oxalate salt.[1] More recently, a low-cost, protecting group-free synthesis was developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223, highlighting the industrial relevance of this scaffold.[2][3]
The Rise of a Morpholine Bioisostere: Physicochemical Advantages
The 2-oxa-6-azaspiro[3.3]heptane moiety has gained prominence as a metabolically stable, three-dimensional bioisostere of morpholine.[1] Its rigid spirocyclic nature offers several advantages over the more flexible morpholine ring, including:
-
Improved Physicochemical Properties: The introduction of the spirocyclic core can lead to a reduction in lipophilicity (logD) and an increase in aqueous solubility, desirable traits for optimizing drug-like properties.[4]
-
Enhanced Metabolic Stability: The quaternary spirocyclic center can block potential sites of metabolism, leading to improved metabolic stability and longer half-life in vivo.[2]
-
Three-Dimensional Diversity: The rigid, non-planar structure of the spirocycle allows for the exploration of new chemical space and can lead to novel interactions with biological targets.[4]
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
The tangible benefits of replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety are evident in the quantitative data available for compounds such as AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist.
| Compound/Parameter | Parent (Morpholine) | 2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979) | Reference |
| logD7.4 | 2.8 | 1.6 | [4] |
| pKa | 6.7 | 8.2 | [4] |
| hERG Inhibition (IC50, µM) | 16 | 22 | [4] |
| Permeability (10-6 cm/s) | 48 | 43 | [4] |
| Human Liver Microsome Clearance (µL/min/mg) | 72 | 13 | [4] |
| Human Hepatocyte Clearance (µL/min/106 cells) | 61 | 11 | [4] |
| Rat Hepatocyte Clearance (µL/min/106 cells) | 190 | 5.1 | [4] |
Key Applications in Drug Discovery
The unique properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold have led to its incorporation into a range of drug candidates targeting various diseases.
-
Tuberculosis: The derivative 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of TBI-223, a next-generation oxazolidinone antibiotic for the treatment of tuberculosis.[2][3] The spirocycle was introduced to improve upon the safety profile of linezolid.[2]
-
Obesity: AZD1979, a potent and selective MCHR1 antagonist, incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety.[5][6] This compound demonstrated a significant reduction in body weight in preclinical models by affecting both food intake and energy expenditure.[5][6][7]
-
Oncology: Derivatives of 2-oxa-6-azaspiro[3.3]heptane have been explored as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Signaling Pathways and Experimental Workflows
The rational design of drugs incorporating the 2-oxa-6-azaspiro[3.3]heptane core often involves targeting specific signaling pathways implicated in disease.
Caption: EGFR Signaling Pathway Inhibition.
Caption: LRRK2 Signaling Pathway in Parkinson's Disease.
Caption: General Synthetic Workflow for Derivatives.
Experimental Protocols
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate Salt (Adapted from Carreira et al.)
Step 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
To a solution of tribromopentaerythritol (1 equivalent) in a suitable solvent such as ethanol is added p-toluenesulfonamide (1.1 equivalents) and a strong base like potassium hydroxide (5 equivalents). The reaction mixture is heated at reflux for an extended period (e.g., 48-96 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Step 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate
To a suspension of magnesium turnings (10 equivalents) in methanol is added a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) in methanol. The mixture is sonicated at room temperature for approximately 1-2 hours. The reaction is monitored by thin-layer chromatography for the disappearance of the starting material. Upon completion, the reaction mixture is filtered to remove excess magnesium and magnesium salts. To the filtrate, a solution of oxalic acid (0.5 equivalents) in a suitable solvent (e.g., methanol or diethyl ether) is added. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt.
Improved Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts
An improved, more scalable synthesis avoids the challenging filtration of magnesium salts by utilizing a different deprotection strategy or a modified workup procedure.[1] Furthermore, the use of sulfonic acids, such as p-toluenesulfonic acid or camphorsulfonic acid, for salt formation can yield more stable and soluble crystalline solids.[1]
General Procedure for Sulfonate Salt Formation:
To a solution of the free base of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent like methanol or isopropanol, 1.0-1.1 equivalents of the desired sulfonic acid is added at room temperature. The resulting mixture is stirred, and if a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is evaporated, and the residue is triturated with a non-polar solvent (e.g., diethyl ether or MTBE) to induce crystallization.
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a privileged structural motif in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it an attractive building block for the development of novel therapeutics. The continued development of efficient and scalable synthetic routes will undoubtedly further expand the application of this versatile spirocycle in the pursuit of innovative medicines. This guide has provided a comprehensive overview of the key aspects of its discovery, synthesis, and application, intended to serve as a valuable resource for researchers in the field.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gup.ub.gu.se [gup.ub.gu.se]
The Spirocycle in Medicinal Chemistry: A Technical Guide to Unlocking Three-Dimensional Chemical Space
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Among the most promising strategies to emerge is the incorporation of spirocyclic systems. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a powerful approach to navigating the complexities of biological targets and overcoming the limitations of planar molecules. This in-depth technical guide provides a comprehensive overview of the role of spirocycles in modern drug discovery, from their fundamental properties to their application in approved pharmaceuticals.
Core Advantages of Spirocyclic Scaffolds
The introduction of a spirocyclic moiety into a drug candidate can confer a multitude of benefits, primarily stemming from its inherent three-dimensionality and conformational rigidity. Unlike their flexible acyclic or planar aromatic counterparts, spirocycles introduce a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[1] This structural feature leads to several key advantages:
-
Enhanced Target Binding and Selectivity: The rigid, well-defined geometry of spirocycles allows for a more precise presentation of pharmacophoric elements into a protein's binding pocket. This pre-organization of functional groups can lead to a lower entropic penalty upon binding, resulting in higher potency. Furthermore, the unique spatial arrangement of substituents can enable selective interactions with the target protein over off-targets, thereby reducing side effects.
-
Improved Physicochemical Properties: Spirocycles can significantly influence a molecule's physicochemical properties, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a spirocyclic core can disrupt planarity, which may reduce intermolecular stacking and improve solubility. Additionally, the replacement of metabolically labile groups with robust spirocyclic scaffolds can enhance metabolic stability.
-
Exploration of Novel Chemical Space: The vast number of possible ring combinations and substitution patterns in spirocycles provides access to a largely unexplored chemical space. This allows for the design of novel molecular architectures with unique pharmacological properties, offering new opportunities for intellectual property.
Quantitative Impact of Spirocyclization: A Comparative Analysis
The theoretical advantages of spirocycles are borne out by empirical data. The following tables summarize the quantitative improvements observed upon the introduction of spirocyclic motifs in various drug discovery programs.
Table 1: Physicochemical and Metabolic Stability Properties of a Planar PLK4 Inhibitor vs. its Spirocyclic Analog [1]
| Property | Planar PLK4 Inhibitor | Spirocyclic Analog |
| Aqueous Solubility | Lower | Higher |
| Metabolic Stability | Lower | Higher |
Table 2: General Trends in Physicochemical Properties upon Replacement of a Piperidine Moiety with an Azaspirocycle [1]
| Property | Piperidine Analog | Azaspiro[3.3]heptane Analog |
| Calculated logP (clogP) | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Metabolic Stability | Lower | Higher |
Table 3: Comparative Pharmacokinetic Properties of PARP Inhibitors Niraparib and Olaparib [2][3]
| Property | Olaparib (non-spirocyclic piperazine) | Niraparib (spirocyclic) |
| Cell Membrane Permeability | Lower | Higher |
| Volume of Distribution (VD) | Lower | Higher |
| Tumor Exposure (at steady state) | Less than plasma exposure | 3.3 times greater than plasma exposure |
| Brain Penetration | Not sustained | Good sustainability |
Experimental Protocols: Synthesis of Key Spirocyclic Scaffolds and Drugs
The successful application of spirocycles in medicinal chemistry relies on efficient and scalable synthetic methodologies. This section provides detailed experimental protocols for the synthesis of a representative spirocyclic scaffold and two approved spirocyclic drugs.
Protocol 1: General Synthesis of a 2,7-Diazaspiro[3.5]nonane Core
This protocol describes a common method for the synthesis of the 2,7-diazaspiro[3.5]nonane scaffold, a versatile building block in drug discovery.
Step 1: Synthesis of Intermediate 189 (a protected precursor)
-
Detailed procedures for the synthesis of the starting protected precursor, Intermediate 189, can be found in the relevant literature. This intermediate typically contains a protected diamine functionality on a pre-formed ring system.
Step 2: Deprotection to Yield 7-Methyl-2,7-Diazaspiro[3.5]nonane
-
Dissolve Intermediate 189 (1 equivalent) in dichloromethane (DCM, appropriate volume).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, appropriate volume) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Evaporate the solvents under reduced pressure to dryness.
-
Triturate the residue with diethyl ether to yield the crude product, Intermediate 190, which can be used in subsequent steps without further purification.
Protocol 2: Synthesis of Olaparib
Olaparib is a PARP inhibitor used in cancer therapy. The final step of its synthesis involves the acylation of a piperazine-containing intermediate.
-
In a reaction kettle at 10 °C, add N,N-dimethylformamide (2000 mL).
-
Under stirring, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (40g, 0.109 mol), 1-Hydroxybenzotriazole (HOBT) (17.67g, 0.131 mol), and cyclopropanecarboxylic acid (12g, 0.139 mol).
-
Finally, add triethylamine (19.66g, 0.194 mol, 27 mL).
-
Stir the reaction mixture for approximately 7 hours at 20 °C.
-
After the reaction is complete, add water (800 mL) and continue stirring.
-
A solid will slowly precipitate. Collect the solid by suction filtration.
-
Wash the solid with water and dry to obtain olaparib as a white solid (43.2g, 91.2% yield) with an HPLC purity of 99.92%.[4]
Protocol 3: Synthesis of Rolapitant
Rolapitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its synthesis is a multi-step process, with the final steps involving the formation of the spirocyclic core.
The synthesis of Rolapitant is a complex, multi-step process. A detailed, step-by-step protocol is described in U.S. Patent No. 7,049,320, which involves 18 individual steps from commercially available starting materials.[5] The key transformations involve the construction of the 1,7-diazaspiro[4.5]decan-2-one core and the subsequent attachment of the side chains.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of a spirocyclic drug and a general workflow for the discovery of spirocyclic compounds.
Caption: A generalized workflow for the discovery and development of spirocyclic drug candidates.
Caption: Signaling pathway illustrating the mechanism of action of the spirocyclic drug Revumenib.
Conclusion
Spirocyclic scaffolds have firmly established themselves as a valuable tool in the medicinal chemist's armamentarium. Their ability to confer three-dimensionality, improve physicochemical properties, and enable the exploration of novel chemical space has led to the successful development of a new generation of therapeutics. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the role of spirocycles in drug discovery is poised to expand even further, offering new hope for the treatment of a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a valuable building block in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a desirable bioisostere for morpholine, offering potential improvements in physicochemical properties such as reduced lipophilicity. The described synthetic routes are designed to be robust and scalable for applications in drug discovery and development.
Two primary synthetic pathways are presented, differing in the choice of amine protecting group for the ethylamine side chain: a phthalimide-protected route and a Boc-protected route.
Synthetic Strategy Overview
The synthesis of the target compound is accomplished via a three-step sequence starting from the commercially available 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt.
-
Step 1: Liberation of the Free Base. The initial step involves the neutralization of the hemioxalate salt to yield the free secondary amine, 2-oxa-6-azaspiro[3.3]heptane.
-
Step 2: N-Alkylation. The free amine is then N-alkylated with a protected 2-bromoethylamine derivative. Two common protecting groups are presented: phthalimide and tert-butyloxycarbonyl (Boc).
-
Step 3: Deprotection. The final step is the removal of the protecting group to afford the desired primary amine, this compound.
Experimental Protocols
Step 1: Preparation of 2-Oxa-6-azaspiro[3.3]heptane (Free Base)
This protocol describes the liberation of the free amine from its hemioxalate salt.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Oxa-6-azaspiro[3.3]heptane hemioxalate salt | 1045709-32-7 | 288.30 (for bis-salt) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Deionized Water | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Protocol:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt (1.0 eq) in deionized water (10 mL per gram of salt), add a 2 M aqueous solution of sodium hydroxide (2.5 eq) dropwise at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL per gram of salt).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-oxa-6-azaspiro[3.3]heptane as a free base. The product is typically used in the next step without further purification.
Step 2 (Route A): N-Alkylation with N-(2-Bromoethyl)phthalimide
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Oxa-6-azaspiro[3.3]heptane | 1363381-78-5 | 99.13 |
| N-(2-Bromoethyl)phthalimide | 574-98-1 | 254.08 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Protocol:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous DMF (10 mL per gram of amine), add N-(2-bromoethyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 2-(2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)isoindoline-1,3-dione.
Step 2 (Route B): N-Alkylation with tert-Butyl (2-bromoethyl)carbamate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Oxa-6-azaspiro[3.3]heptane | 1363381-78-5 | 99.13 |
| tert-Butyl (2-bromoethyl)carbamate | 39086-63-4 | 224.09 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 |
Protocol:
-
To a solution of 2-oxa-6-azaspiro[3..3]heptane (1.0 eq) in anhydrous acetonitrile (15 mL per gram of amine), add tert-butyl (2-bromoethyl)carbamate (1.2 eq) and cesium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate.
Step 3: Deprotection Protocols
Route A: Phthalimide Group Deprotection
Protocol:
-
Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol (20 mL per gram).
-
Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours.[1]
-
A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by acid-base extraction or chromatography if necessary.
Route B: Boc Group Deprotection
Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (15 mL per gram).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in water and basify with a 2 M NaOH solution to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Quantitative Data Summary
The following table summarizes typical yields for analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield Range |
| Step 1: Free Base Liberation | 2-Oxa-6-azaspiro[3.3]heptane hemioxalate | 2-Oxa-6-azaspiro[3.3]heptane | >95% (crude) |
| Step 2A: N-Alkylation (Phth) | 2-Oxa-6-azaspiro[3.3]heptane + N-(2-Bromoethyl)phthalimide | 2-(2-(...)-ethyl)isoindoline-1,3-dione | 70-85% |
| Step 2B: N-Alkylation (Boc) | 2-Oxa-6-azaspiro[3.3]heptane + tert-Butyl (2-bromoethyl)carbamate | tert-Butyl (2-(...)-ethyl)carbamate | 75-90% |
| Step 3A: Deprotection (Phth) | 2-(2-(...)-ethyl)isoindoline-1,3-dione | This compound | 70-85% |
| Step 3B: Deprotection (Boc) | tert-Butyl (2-(...)-ethyl)carbamate | This compound | >90% |
References
Application Notes and Protocols for the Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a valuable building block in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a bioisostere for morpholine, offering potential improvements in physicochemical properties such as aqueous solubility and metabolic stability. The described protocol follows a robust two-step process involving the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane with an N-protected 2-bromoethylamine, followed by deprotection to yield the target primary amine. This method is scalable and utilizes commercially available starting materials, making it suitable for both academic research and industrial drug development.
Introduction
Spirocyclic scaffolds have gained significant attention in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The 2-oxa-6-azaspiro[3.3]heptane core, in particular, has been identified as a valuable morpholine bioisostere, potentially enhancing metabolic stability and reducing lipophilicity in drug candidates. The title compound, this compound, provides a key synthetic handle—a primary amine—for further derivatization, enabling its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, or other amine-based chemistries.
Synthesis Pathway
The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 2-oxa-6-azaspiro[3.3]heptane. The pathway involves an initial N-alkylation with a protected 2-aminoethyl bromide, followed by a deprotection step to reveal the primary amine. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | 99.13 |
| tert-Butyl (2-bromoethyl)carbamate | 56952-44-6 | 224.10 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 |
Procedure:
-
To a stirred solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate as a solid or oil.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Purity (LC-MS) | >95% |
Step 2: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate | - | 242.32 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |
Procedure:
-
Dissolve tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5.0 - 10.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification, if necessary, can be achieved by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90-98% |
| Purity (NMR) | >95% |
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Conclusion
The provided protocol offers a reliable and efficient method for the synthesis of this compound. This versatile building block can be instrumental for researchers and scientists in the field of drug development, enabling the exploration of novel chemical space and the generation of new drug candidates with potentially improved properties. The use of standard organic chemistry techniques and commercially available reagents makes this protocol accessible for a broad range of laboratory settings.
Application Notes and Protocols for PROTACs Utilizing the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties. The 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine moiety represents a novel class of linkers that offers a rigid, three-dimensional scaffold. This spirocyclic system can confer favorable properties such as improved aqueous solubility and metabolic stability, while its defined structure can pre-organize the PROTAC for optimal ternary complex formation.
These application notes provide a comprehensive guide to the use of this compound as a PROTAC linker. We present its potential advantages, key experimental protocols for characterization, and representative data for a hypothetical PROTAC, "SpiroTAC-1," which targets a kinase of interest (KOI) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase.
The this compound Linker: A Profile
The 2-oxa-6-azaspiro[3.3]heptane scaffold is a bioisosteric replacement for commonly used motifs like morpholine and piperazine. Its rigid, spirocyclic nature offers several potential advantages in PROTAC design:
-
Improved Physicochemical Properties: The incorporation of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often challenges for large PROTAC molecules.
-
Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to linear alkyl or PEG linkers.
-
Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable ternary complex formation.
-
Precise Vectorial Orientation: The defined exit vectors from the spirocycle allow for precise control over the relative orientation of the POI and E3 ligase in the ternary complex, which is crucial for efficient ubiquitination.
Representative PROTAC: SpiroTAC-1
To illustrate the application of this linker, we will refer to a hypothetical PROTAC, SpiroTAC-1 .
-
Target Protein (POI): Kinase of Interest (KOI)
-
E3 Ligase: von Hippel-Lindau (VHL)
-
Linker: this compound core
Quantitative Data Summary
The following tables summarize hypothetical but representative data for SpiroTAC-1, based on typical values observed for potent and selective PROTACs with rigid linkers.
Table 1: In Vitro Degradation and Binding Profile of SpiroTAC-1
| Parameter | Value | Cell Line / Assay Conditions |
| DC50 (KOI Degradation) | 15 nM | HEK293T cells, 24h treatment |
| Dmax (KOI Degradation) | >95% | HEK293T cells, 24h treatment |
| Binding Affinity (KD) to KOI | 50 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (KD) to VHL | 120 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex KD | 5 nM | SPR |
| Cooperativity (α) | 4.2 | Calculated from binding affinities |
Table 2: Physicochemical Properties of SpiroTAC-1
| Property | Value | Method |
| Molecular Weight (MW) | 785.9 g/mol | Calculated |
| LogP | 3.2 | Calculated |
| Aqueous Solubility | 75 µM | Nephelometry |
| Metabolic Stability (t1/2 in HLM) | 120 min | Human Liver Microsomes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of a PROTAC with the this compound Linker
This protocol outlines a general synthetic route for coupling the linker to the POI and E3 ligase ligands.
Figure 1. General synthetic workflow for SpiroTAC-1.
Materials:
-
This compound (or a suitable protected precursor)
-
Carboxylic acid-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL ligand)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA)
Procedure:
-
Coupling to POI Ligand: Dissolve the POI ligand-COOH, HATU, and HOBt in DMF. Add DIPEA and the protected this compound linker. Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by flash chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete. Remove the solvent under reduced pressure.
-
Coupling to E3 Ligase Ligand: Dissolve the deprotected intermediate, E3 ligase ligand-COOH, HATU, and HOBt in DMF. Add DIPEA. Stir at room temperature until the reaction is complete.
-
Final Purification: Perform a final purification using preparative HPLC to obtain the pure PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol is for determining the DC50 and Dmax of SpiroTAC-1.
Figure 2. Western blot workflow for PROTAC evaluation.
Materials:
-
Cell line expressing the KOI (e.g., HEK293T)
-
SpiroTAC-1
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KOI, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with a serial dilution of SpiroTAC-1 (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the KOI signal to the loading control. Plot the normalized KOI levels against the SpiroTAC-1 concentration and fit a dose-response curve to determine the DC50 and Dmax.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol is to determine the binding affinities and cooperativity of SpiroTAC-1.
Figure 3. SPR experimental design for PROTAC analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified KOI and VHL-ElonginB-ElonginC (VBC) complex
-
SpiroTAC-1
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VBC complex onto a sensor chip surface using standard amine coupling.
-
Binary Affinity (SpiroTAC-1 to VHL): Inject a series of concentrations of SpiroTAC-1 over the immobilized VBC surface to determine the KD.
-
Binary Affinity (SpiroTAC-1 to KOI): This can be determined by immobilizing the KOI and injecting SpiroTAC-1, or by in-solution affinity methods like ITC.
-
Ternary Complex Formation: Inject a series of concentrations of SpiroTAC-1 mixed with a constant, saturating concentration of KOI over the immobilized VBC surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the KD for the ternary complex.
-
Cooperativity (α) Calculation: Cooperativity is calculated as: α = (KD of SpiroTAC-1 for VHL * KD of SpiroTAC-1 for KOI) / (KD of SpiroTAC-1 for the ternary complex * KD of VHL for KOI). Assuming the direct interaction between VHL and KOI is negligible, the formula simplifies to the ratio of the binary to ternary affinities.
Signaling Pathway
Figure 4. PROTAC-mediated protein degradation pathway.
Conclusion
The this compound linker is a promising building block for the development of next-generation PROTACs. Its rigid and three-dimensional structure can impart favorable physicochemical and pharmacological properties, leading to potent and selective protein degraders. The protocols and representative data provided in these application notes offer a framework for the synthesis and characterization of PROTACs incorporating this novel linker technology, aiding researchers in the design and optimization of this exciting therapeutic modality.
Application Notes and Protocols for Incorporating "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" into Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold, particularly the 2-oxa-6-azaspiro[3.3]heptane motif, has emerged as a valuable building block in modern medicinal chemistry. Its rigid three-dimensional structure offers a distinct advantage over traditional, more flexible aliphatic rings. The incorporation of this moiety can significantly enhance the pharmacological profile of drug candidates by improving properties such as aqueous solubility, metabolic stability, and target selectivity, while reducing lipophilicity.
This document provides detailed application notes and experimental protocols for the incorporation of a key derivative, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine , into molecules of interest. This bifunctional building block, featuring a reactive primary amine, is particularly useful as a linker in various applications, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
Key Applications
The primary application of this compound is as a linker in the design of heterobifunctional molecules. Its structural features provide a balance of rigidity and flexibility, which is crucial for optimizing the spatial orientation of the two ends of a bifunctional molecule.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound has been identified as a linker component in molecules such as KT-413, a PROTAC that targets IRAK4 and IMiD substrates for degradation.[1][2][3]
The signaling pathway below illustrates the general mechanism of action for a PROTAC containing the this compound linker, targeting a protein of interest (POI) for degradation via an E3 ligase.
References
- 1. 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine | PROTAC Linkers | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure. The rigid spirocyclic core, containing an oxetane and an azetidine ring, offers a compelling alternative to more traditional linkers and scaffolds. This moiety has been shown to favorably modulate the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
Physicochemical Properties and Advantages in Drug Design
The 2-oxa-6-azaspiro[3.3]heptane motif is considered a bioisostere of common saturated heterocycles like morpholine and piperazine. However, its spirocyclic nature imparts distinct advantages:
-
Reduced Lipophilicity: The introduction of the spirocyclic core can lead to a decrease in the lipophilicity (logP) of a molecule, which can improve its solubility and pharmacokinetic profile.
-
Metabolic Stability: The strained four-membered rings of the spiro[3.3]heptane system can enhance metabolic stability by blocking potential sites of metabolism.
-
Three-Dimensionality: The rigid, non-planar structure provides a well-defined exit vector for substituents, allowing for precise control over the spatial orientation of linked moieties. This is particularly crucial in the design of potent PROTACs where the distance and orientation between the two ligands are critical for ternary complex formation.
Synthetic Protocols
The synthesis of this compound is typically achieved in a multi-step process. The following protocols are based on established synthetic routes for the core spirocycle and subsequent functionalization.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Core Structure)
The synthesis of the core spirocycle often starts from commercially available 3-bromo-2,2-bis(bromomethyl)propan-1-ol.[3]
Reaction Scheme:
Materials:
-
3-bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide (TsNH2)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reducing agent for detosylation (e.g., Magnesium turnings, Sodium amalgam)
-
Methanol (MeOH)
Procedure:
-
Cyclization: A solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide in a suitable solvent like DMF is treated with a base such as sodium hydroxide. The reaction mixture is heated to facilitate the intramolecular cyclization to form 6-(tosyl)-2-oxa-6-azaspiro[3.3]heptane.
-
Detosylation: The resulting N-tosylated spirocycle is then subjected to a deprotection step. A common method involves the use of magnesium turnings in methanol with sonication.
-
Isolation: After the reaction is complete, the magnesium salts are filtered off, and the filtrate is treated with an acid (e.g., oxalic acid) to precipitate the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane, which can be isolated by filtration.[3] The free base can be obtained by subsequent neutralization.
Protocol 2: Synthesis of tert-Butyl (2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
This protocol describes the N-alkylation of the core spirocycle with a protected ethanamine side chain.
Reaction Scheme:
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane (free base)
-
tert-Butyl N-(2-bromoethyl)carbamate
-
A non-nucleophilic base (e.g., Potassium carbonate - K2CO3, Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Acetonitrile - ACN, Dimethylformamide - DMF)
Procedure:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Add tert-butyl N-(2-bromoethyl)carbamate to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off the solid base and evaporating the solvent. The crude product is then purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc-protected amine.
Reaction Scheme:
Materials:
-
tert-Butyl (2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
-
Strong acid (e.g., Hydrochloric acid - HCl in dioxane, Trifluoroacetic acid - TFA)
-
Solvent (e.g., Dichloromethane - DCM, Dioxane)
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane or dioxane.
-
Add a solution of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid, to the mixture.[4][5][6]
-
Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. If an HCl salt is formed, it can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. The free amine can be obtained by neutralization with a base.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvent | Product | Typical Yield | Purity | Ref. |
| 1 | 3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-Toluenesulfonamide | NaOH, DMF | 6-(tosyl)-2-oxa-6-azaspiro[3.3]heptane | Good | High | [3] |
| 2 | 6-(tosyl)-2-oxa-6-azaspiro[3.3]heptane | Mg, MeOH | 2-Oxa-6-azaspiro[3.3]heptane | Good | High | [3] |
| 3 | 2-Oxa-6-azaspiro[3.3]heptane, tert-Butyl N-(2-bromoethyl)carbamate | K2CO3, ACN | tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate | Moderate to Good | High after purification | (General Alkylation) |
| 4 | tert-Butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate | HCl/Dioxane or TFA/DCM | This compound | High | High | [4][5][6] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target molecule.
Application in PROTACs
Caption: Role of the linker in the mechanism of action of a PROTAC.
References
- 1. 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine | PROTAC Linkers | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Derivatization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical derivatization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. This versatile building block is of significant interest in medicinal chemistry, particularly due to the advantageous physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold.
The 2-oxa-6-azaspiro[3.3]heptane motif is recognized as a valuable bioisosteric replacement for morpholine, often leading to compounds with lower lipophilicity and improved metabolic stability. The primary amine of the title compound offers a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Key Derivatization Reactions
The primary amine of this compound is readily derivatized through several common synthetic transformations, including amide bond formation, reductive amination, urea formation, and alkylation. These reactions allow for the introduction of a wide range of functional groups and molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).
Table 1: Overview of Derivatization Reactions and Typical Conditions
| Derivatization Reaction | Reagents | Solvent | Temperature | Key Features |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, HOBt, EDC) | DMF, DCM | Room Temperature | Formation of a stable amide bond. Wide range of carboxylic acids can be used. |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | DCE, MeOH | Room Temperature | Forms a secondary amine. A one-pot procedure is often feasible.[3][4] |
| Urea Formation | Isocyanate or Carbamoyl chloride | DCM, THF | Room Temperature | Produces urea derivatives. Reaction with isocyanates is typically rapid.[5] |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF | Room Temperature to 80 °C | Can lead to mono- or di-alkylation. Reaction conditions need careful control to avoid over-alkylation.[6] |
Experimental Protocols
The following are representative protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Reductive Amination
This protocol provides a method for the synthesis of a secondary amine derivative via reductive amination with an aldehyde.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 3: Urea Formation
This protocol details the synthesis of a urea derivative from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add the isocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography on silica gel.
Applications in Drug Discovery
Derivatives of this compound are valuable in various areas of drug discovery. The spirocyclic core can impart favorable properties such as reduced lipophilicity and improved metabolic stability.
PROTAC Synthesis
The bifunctional nature of this compound, with its secondary amine within the spirocycle and a terminal primary amine, makes it an excellent linker for the synthesis of PROTACs.[1][2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Linkers for Linkerology - Enamine [enamine.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery. By co-opting the cell's intrinsic protein disposal machinery, such as the ubiquitin-proteasome system, small molecules can be engineered to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional compounds consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. The "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" moiety represents a novel and promising linker component for PROTAC design. Its rigid, spirocyclic core can confer favorable conformational constraints, while the oxetane and amine functionalities provide opportunities for modulating solubility and synthetic accessibility. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this linker in the development of novel protein degraders.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs function by hijacking the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into proximity with an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the characterization of a novel PROTAC incorporating the "this compound" linker.
Western Blot Analysis of Target Protein Degradation
This protocol is for determining the extent of target protein degradation in a cellular context.[1][2]
Experimental Workflow:
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Data Presentation:
The results of the Western blot analysis can be quantified to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC Concentration | Target Protein Level (Normalized to Loading Control) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0 |
| 0.1 nM | 0.95 | 5 |
| 1 nM | 0.78 | 22 |
| 10 nM | 0.45 | 55 |
| 100 nM | 0.15 | 85 |
| 1 µM | 0.08 | 92 |
| 10 µM | 0.07 | 93 |
Summary of Degradation Parameters:
| Parameter | Value |
| DC50 | ~8.5 nM |
| Dmax | ~93% |
Cell Viability Assay
This protocol is to assess the cytotoxic effects of the PROTAC on the cells.[3][4]
Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a suitable density.
-
-
Compound Treatment:
-
Treat cells with a range of PROTAC concentrations for a period that corresponds to the degradation experiment (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| PROTAC Concentration | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | 150,000 | 100 |
| 0.1 nM | 148,500 | 99 |
| 1 nM | 145,500 | 97 |
| 10 nM | 142,500 | 95 |
| 100 nM | 138,000 | 92 |
| 1 µM | 127,500 | 85 |
| 10 µM | 112,500 | 75 |
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).[5]
Experimental Workflow:
Caption: Co-immunoprecipitation experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours to stabilize the ternary complex.
-
Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against the E3 ligase (or a tagged version of the POI or E3 ligase) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins.
-
Data Presentation:
The results are typically presented as a Western blot image. A positive result shows the presence of the POI in the sample where the E3 ligase was immunoprecipitated (and vice versa), specifically in the presence of the PROTAC.
| Lane | IP Antibody | PROTAC Treatment | Western Blot: POI | Western Blot: E3 Ligase |
| 1 (Input) | - | + | Band Present | Band Present |
| 2 (IP) | Anti-E3 Ligase | + | Band Present | Band Present |
| 3 (IP) | Anti-E3 Ligase | - | No/Faint Band | Band Present |
| 4 (IP) | IgG Control | + | No Band | No Band |
Conclusion
The "this compound" represents a valuable building block for the construction of novel PROTACs. Its unique structural features may offer advantages in optimizing the performance of protein degraders. The protocols outlined in this document provide a comprehensive guide for the biological characterization of PROTACs incorporating this linker, enabling researchers to assess their degradation efficiency, cellular effects, and mechanism of action. Careful execution of these experiments will be crucial in advancing the development of new therapeutics based on targeted protein degradation.
References
Application Notes and Protocols: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a Morpholine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the morpholine ring is a prevalent scaffold due to its favorable physicochemical properties and synthetic accessibility.[1][2] However, it can be susceptible to metabolic degradation, prompting the exploration of bioisosteric replacements to enhance drug-like properties.[3][4] 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, a spirocyclic analogue, has emerged as a promising bioisostere for morpholine.[5][6] Its rigid, three-dimensional structure can lead to improved metabolic stability, reduced lipophilicity, and potentially enhanced target engagement.[7] These application notes provide a comprehensive overview of the properties of this bioisostere, protocols for its incorporation and evaluation, and its potential impact on drug discovery programs.
The strategic replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane group can significantly alter key pharmacokinetic properties.[3][8] This substitution introduces a spirocyclic carbon, which can shield the molecule from metabolic enzymes and modulate its interaction with biological targets.[9] The increased three-dimensionality can also lead to improved solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Data Presentation
The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety as a morpholine bioisostere has been shown to favorably modulate key physicochemical and pharmacokinetic parameters. The following tables summarize the quantitative data from comparative studies.
| Compound/Scaffold | Bioisostere | logD @ pH 7.4 | ΔlogD (Spiro - Morpholine) | pKa | ΔpKa (Spiro - Morpholine) | Reference |
| Generic Alkyl Amine | Morpholine | - | - | ~6.7 | - | [8] |
| Generic Alkyl Amine | 2-Oxa-6-azaspiro[3.3]heptane | - | -0.75 ± 0.26 | ~8.2 | +1.5 | [8] |
| AZD1979 Analogue | Morpholine (6a) | 2.8 | - | 6.7 | - | [8] |
| AZD1979 Analogue | 2-Oxa-6-azaspiro[3.3]heptane (6b) | 1.6 | -1.2 | 8.2 | +1.5 | [8] |
| Artefenomel Analogue | Morpholine (9a) | - | - | - | - | [8] |
| Artefenomel Analogue | 2-Oxa-6-azaspiro[3.3]heptane (9b) | - | -0.6 | - | +0.8 | [8] |
Table 1: Comparison of Physicochemical Properties of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogues.
| Compound | Permeability (10⁻⁶ cm/s) | Human Liver Microsome (HLM) Intrinsic Clearance (μL/min/mg) | Rat Hepatocytes Intrinsic Clearance (μL/min/10⁶ cells) | Human Hepatocytes Intrinsic Clearance (μL/min/10⁶ cells) | Reference |
| AZD1979 Analogue with Morpholine (6a) | 16 | 72 | 190 | 61 | [8] |
| AZD1979 Analogue with 2-Oxa-6-azaspiro[3.3]heptane (6b) | 22 | 13 | 5.1 | 11 | [8] |
Table 2: Comparison of in vitro ADME Properties of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogues.
Mandatory Visualization
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. schrodinger.com [schrodinger.com]
- 5. enamine.net [enamine.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a Novel Piperazine Bioisostere
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its prevalence is due to its desirable physicochemical properties, such as high aqueous solubility and the presence of two basic nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[2][3] However, the piperazine moiety can also introduce metabolic liabilities, primarily through N-dealkylation, and may contribute to undesirable off-target activities (e.g., hERG inhibition).[2][4]
This has driven the exploration of piperazine bioisosteres—substituents or groups with similar physicochemical properties that can produce comparable biological activity while overcoming the parent scaffold's limitations.[2] Strained, spirocyclic systems have emerged as valuable three-dimensional (3D) bioisosteres.[5][6][7] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has been successfully employed as a bioisostere for morpholine and piperazine.[4][7] This scaffold introduces conformational rigidity, reduces lipophilicity (logD), and can enhance metabolic stability.[4]
This document provides detailed application notes and protocols for utilizing 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine as a bioisosteric replacement for piperazine-ethanamine motifs in drug discovery programs.
Advantages of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold
Replacing a traditional piperazine ring with a 2-oxa-6-azaspiro[3.3]heptane core offers several potential advantages for drug development professionals:
-
Reduced Lipophilicity: Counterintuitively, the addition of a spirocyclic carbon atom often leads to a decrease in the octanol-water distribution coefficient (logD), which can improve the overall developability profile of a drug candidate.[4]
-
Improved Metabolic Stability: The rigid spirocyclic structure can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible piperazine ring. For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 resulted in no detrimental effect on turnover in human liver microsomes (HLM).[4]
-
Enhanced Aqueous Solubility: The polarity of the oxetane ring contributes to improved solubility, a key property for oral bioavailability.[3]
-
Novel Chemical Space: The unique 3D geometry of the spirocycle allows for exploration of novel interactions with biological targets and can lead to improved selectivity and potency.[5] The switch from a piperazine to an azaspiroheptane induces a significant twist in the molecule's geometry.[4]
-
Reduced Off-Target Activity: In some cases, replacing a piperazine ring with a spirodiamine analogue has been shown to reduce cytotoxicity.[1][8]
Data Presentation
Table 1: Comparative Physicochemical Properties
The following table provides a comparison of key physicochemical properties between piperazine and the 2-oxa-6-azaspiro[3.3]heptane scaffold. Data for the specific title compound is calculated, as experimental data is not widely available.
| Compound/Scaffold | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| Piperazine | 86.14 | -1.50[2] | 24.9 | |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13[9] | -0.7[9] | 21.3[9] | |
| 1-(2-Aminoethyl)piperazine | 129.20 | -1.48 | 38.9 | |
| This compound | 142.20 | -0.85 | 33.9 |
Note: Properties for 1-(2-Aminoethyl)piperazine and the title compound are calculated using standard cheminformatics toolkits. cLogP and TPSA values can vary slightly based on the algorithm used.
Table 2: Bioisosteric Replacement Case Studies
This table summarizes published examples where a piperazine or related heterocycle was replaced with an azaspiro[3.3]heptane derivative.
| Original Drug/Compound | Original Moiety | Bioisosteric Replacement | Key Outcomes | Reference(s) |
| Olaparib (analogue) | Piperazine | Spirodiamine | Beneficially affected activity and reduced cytotoxicity. | [1][8] |
| AZD1979 (Compound 6a) | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lower lipophilicity (ΔlogD = -1.2), higher basicity (ΔpKa = +1.5), no negative impact on permeability or hERG, similar metabolic stability. | [4] |
| Ciprofloxacin (analogue) | Piperazine | 2,6-Diazaspiro[3.3]heptane | Advancement in pharmacokinetic properties was demonstrated. | [10] |
| σ2 Receptor Ligand | Piperazine | 2,6-Diazaspiro[3.3]heptane | Resulted in a reduction in affinity for the σ2 receptor. | [11] |
Visualizations
Caption: Logic diagram for bioisosteric replacement strategy.
Caption: Signaling cascade measured in the GPCR activation assay.
Caption: Workflow for assessing compound metabolic stability.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. The synthesis of the parent spirocycle has been described previously.[12][13]
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane (oxalate salt or free base)
-
2-(Boc-amino)ethyl bromide or a similar N-protected 2-haloethylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: a. To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in DMF, add K₂CO₃ (2.5 eq). b. Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in DMF dropwise at room temperature. c. Stir the reaction mixture at 60-80°C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed. d. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). e. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.
-
Boc-Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add TFA (5-10 eq) or a 4M solution of HCl in dioxane (3-5 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in a minimal amount of water and basify with 1M NaOH or saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3x). g. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, This compound .
Protocol 2: In Vitro GPCR Activation Assay (IP1 Accumulation)
This protocol is designed to assess the functional activation of a Gq-coupled GPCR by measuring the accumulation of the inositol phosphate metabolite IP1.[14][15]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for the GPCR of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
IP-One HTRF® Assay Kit (Cisbio) or similar
-
Test compound and reference agonist
-
White, solid-bottom 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Transfection: a. Culture HEK293 cells in appropriate medium until they reach 80-90% confluency. b. Seed cells into a 96-well culture plate at a density suitable for transfection. c. Transfect the cells with the GPCR expression plasmid according to the manufacturer's protocol for the transfection reagent. d. Incubate for 24-48 hours to allow for receptor expression.
-
Compound Preparation and Assay: a. Prepare serial dilutions of the test compound and reference agonist in the assay buffer provided with the kit. b. Harvest the transfected cells and resuspend them in the stimulation buffer from the kit at the recommended density. c. Dispense the cell suspension into the 384-well assay plate. d. Add the diluted compounds to the wells. e. Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes). This incubation occurs in the presence of LiCl, which is included in the buffer to prevent IP1 degradation.[14]
-
Detection and Data Analysis: a. Following incubation, add the IP1-d2 acceptor and Lumi4™-Tb cryptate donor reagents to the wells. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission). d. Calculate the 665/620 nm emission ratio and normalize the data. e. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Emax values.
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a method for determining the in vitro metabolic stability of a compound.[2]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test compound and a positive control (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well incubation plate and a thermal shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: a. Prepare a master mix of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL). b. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM final concentration).
-
Metabolic Reaction: a. Add the HLM solution to the wells of the incubation plate and pre-warm at 37°C for 5-10 minutes. b. To initiate the reaction, add the test compound and the NADPH regenerating system. c. Incubate the plate at 37°C with shaking. d. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a separate plate containing cold ACN with an internal standard. The T=0 sample is typically prepared by adding the quenching solution before the NADPH system.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k . d. Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 9. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine , a bifunctional linker molecule, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). The unique spirocyclic oxetane moiety offers a rigid and three-dimensional structural element that can favorably influence the physicochemical properties of the resulting PROTACs, such as solubility and cell permeability, while the terminal primary amine provides a versatile handle for conjugation to ligands of interest.
Introduction to Application in PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. "this compound" serves as a valuable linker, providing a defined spatial separation and orientation between the POI and E3 ligase ligands. A closely related compound, 2-(2-azaspiro[3.3]heptan-6-yl)ethanamine, is the linker component of the clinical candidate KT-413 (zomiradomide), a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Ikaros, and Aiolos.[1][2] This highlights the potential of this spirocyclic scaffold in developing effective protein degraders.
Key Applications
-
Synthesis of PROTACs: The primary application of "this compound" is as a linker in the modular synthesis of PROTACs. Its terminal amine can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon) or a POI ligand via amide bond formation.
-
Targeted Protein Degradation: PROTACs constructed with this linker can be used to induce the degradation of specific proteins implicated in disease, such as kinases in cancer or inflammatory disorders.
-
Structure-Activity Relationship (SAR) Studies: This linker can be incorporated into a library of PROTACs to investigate the impact of linker rigidity and vectorality on degradation efficiency (DC50) and selectivity.
Physicochemical and Biological Properties of Related Compounds
While specific quantitative data for PROTACs using "this compound" is not publicly available, the properties of the closely related IRAK4 degrader, KT-413 (zomiradomide), provide valuable insights.
| Compound | Target(s) | DC50 (IRAK4) | DC50 (Ikaros) | Cell Proliferation IC50 (OCI-Ly10) |
| Zomiradomide (KT-413) | IRAK4, Ikaros, Aiolos | 6 nM | 1 nM | 11 nM[3][4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC incorporating "this compound". These protocols are based on established methods for the synthesis of similar PROTACs, particularly IRAK4 degraders.
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC via Amide Coupling
This protocol describes the coupling of "this compound" to a carboxylic acid-functionalized IRAK4 inhibitor, followed by coupling to a pomalidomide-based E3 ligase ligand.
Materials:
-
IRAK4 inhibitor with a carboxylic acid handle
-
This compound
-
Pomalidomide derivative with a carboxylic acid handle
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Reverse-phase HPLC system for purification
Procedure:
Step 1: Coupling of the Linker to the IRAK4 Inhibitor
-
Dissolve the IRAK4 inhibitor (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add BOP or HATU (1.2 eq) and stir for another 10 minutes.
-
Add a solution of "this compound" (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the IRAK4 inhibitor-linker conjugate.
Step 2: Coupling of the IRAK4 Inhibitor-Linker Conjugate to the Pomalidomide Ligand
-
Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and BOP or HATU (1.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the IRAK4 inhibitor-linker conjugate (1.1 eq) from Step 1 in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC compound by reverse-phase HPLC to >95% purity.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Protocol 2: Evaluation of PROTAC-Mediated IRAK4 Degradation
This protocol outlines the procedure for assessing the ability of the synthesized PROTAC to induce the degradation of IRAK4 in a relevant cell line, such as the MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell line OCI-Ly10.
Materials:
-
OCI-Ly10 cells
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized IRAK4-targeting PROTAC
-
DMSO (vehicle control)
-
MG-132 (proteasome inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture OCI-Ly10 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with increasing concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 24 hours.
-
For proteasome inhibition control, pre-treat cells with 10 µM MG-132 for 2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IRAK4 protein levels to the GAPDH loading control.
-
Calculate the percentage of IRAK4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of a target protein.
Synthetic Workflow for an IRAK4-Targeting PROTAC
References
- 1. IL312397A - Irak4 degraders and synthesis thereof - Google Patents [patents.google.com]
- 2. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this valuable spirocyclic amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: N-alkylation and reductive amination .
Low or No Product Formation
Question: My reaction shows a low yield or no formation of the desired this compound. What are the potential causes and solutions?
Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Below is a breakdown of potential issues and corresponding troubleshooting steps.
For N-Alkylation Route:
-
Poor Quality of Starting Materials:
-
2-Oxa-6-azaspiro[3.3]heptane: Ensure the starting amine is pure and free of residual acid from its synthesis (if prepared as a salt). If starting from a salt form (e.g., hydrochloride or oxalate), ensure complete neutralization before the reaction.
-
Alkylating Agent (e.g., 2-bromoethylamine hydrobromide, N-(2-bromoethyl)phthalimide): Verify the purity of the alkylating agent. For haloamines, which can be unstable, use freshly prepared or properly stored material. If using a protected haloamine, ensure the protecting group is stable under the reaction conditions.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the secondary amine of the spirocycle. A very strong base might promote side reactions. Consider using a non-nucleophilic base like potassium carbonate or triethylamine. Ensure the base is anhydrous, as water can hydrolyze some alkylating agents.
-
Solvent: The solvent should be inert and provide good solubility for the reactants. Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
For Reductive Amination Route:
-
Inefficient Imine/Iminium Ion Formation:
-
pH of the Reaction Mixture: The formation of the imine or iminium ion intermediate is pH-sensitive. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonate the carbonyl group, making it more electrophilic, without fully protonating the amine nucleophile. Acetic acid is a common additive to achieve the desired pH.
-
Water Removal: Imine formation is a reversible reaction that produces water. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine intermediate.
-
-
Inactive Reducing Agent:
-
Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over carbonyls. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
-
Steric Hindrance: Reductive amination with secondary amines can be slower than with primary amines due to increased steric hindrance around the nitrogen atom. Longer reaction times or slightly elevated temperatures may be necessary.
Significant Side Product Formation
Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common cause of low yields. Identifying the nature of the side products is the first step toward mitigating them.
Common Side Products in N-Alkylation:
-
Dialkylation/Quaternary Salt Formation: The desired product, a secondary amine, can be further alkylated by the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.
-
Solution: Use a slight excess of the starting amine (2-oxa-6-azaspiro[3.3]heptane) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the product.
-
-
Elimination Reactions: If using a haloethylamine, elimination to form vinylamine (which is unstable and can polymerize) can be a competing reaction, especially with stronger, bulkier bases.
-
Solution: Use a milder base like potassium carbonate and avoid excessively high temperatures.
-
Common Side Products in Reductive Amination:
-
Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the aldehyde starting material to the corresponding alcohol.
-
Solution: Use a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB). Add the reducing agent after allowing some time for the imine to form.
-
-
Dimerization/Polymerization of the Aldehyde: Some aldehydes, like glycoaldehyde, can be unstable and prone to self-condensation or polymerization.
-
Solution: Use a stable precursor of the aldehyde, such as glycoaldehyde dimethyl acetal, which can be hydrolyzed in situ under the acidic conditions of the reaction.
-
Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying the final product, leading to significant yield loss. What are the best practices?
Answer: The target molecule is a small, polar diamine, which can present challenges during workup and purification.
-
Work-up:
-
After the reaction, a standard aqueous workup is typically performed. Be aware that the product may have some water solubility. To minimize loss, saturate the aqueous phase with salt (e.g., NaCl or K₂CO₃) before extraction with an organic solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol.
-
If the product is in a salt form, it will be highly water-soluble. Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 12 to deprotonate the amines and increase their solubility in the organic phase.
-
-
Purification:
-
Column Chromatography: Due to its polar nature, the product may streak on silica gel. To improve separation, consider the following:
-
Eluent System: Use a polar eluent system, often containing a small amount of a basic modifier to prevent streaking. A common system is DCM/Methanol with 0.5-2% triethylamine or ammonium hydroxide.
-
Stationary Phase: If silica gel proves difficult, consider using alumina (basic or neutral) or a reverse-phase silica gel.
-
-
Distillation: If the product is a liquid and thermally stable, short-path distillation under high vacuum can be an effective purification method for larger quantities.
-
Crystallization: If a stable salt of the product can be formed (e.g., hydrochloride, oxalate, or tartrate), crystallization can be an excellent method for purification and isolation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are:
-
N-Alkylation: This involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with a 2-carbon electrophile containing a protected or masked amine function. Common electrophiles include N-(2-bromoethyl)phthalimide or 2-bromoethylamine hydrobromide. This is a direct and often high-yielding approach.
-
Reductive Amination: This route involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde containing a protected or masked amine, such as aminoacetaldehyde diethyl acetal, in the presence of a reducing agent. This method is advantageous as it avoids the handling of potentially unstable haloamines.
Q2: What are the critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the spirocycle or the alkylating/carbonyl compound can lead to side reactions.
-
Stoichiometry: Precise control of the reactant ratios is crucial, especially in N-alkylation, to avoid over-alkylation.
-
Reaction Temperature: Temperature control is vital to prevent decomposition of reactants and minimize side product formation.
-
Choice of Base and Solvent (for N-alkylation): The base should be strong enough to deprotonate the amine without causing unwanted side reactions. The solvent must be inert and capable of dissolving the reactants.
-
Choice of Reducing Agent and pH (for Reductive Amination): The reducing agent should selectively reduce the iminium ion. The pH of the reaction must be controlled to facilitate imine formation.
Q3: What is a typical expected yield for these syntheses?
A3: Under optimized conditions, yields can vary depending on the chosen route and the scale of the reaction. Based on analogous reactions reported in the literature, N-alkylation reactions of secondary amines can often achieve yields in the range of 60-90%. Reductive aminations with secondary amines can also provide good to excellent yields, typically from 70% to over 90%, especially when using optimized conditions and reagents like STAB.
Data Presentation
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | N-Alkylation | Reductive Amination |
| Starting Materials | 2-Oxa-6-azaspiro[3.3]heptane, Protected 2-haloethylamine | 2-Oxa-6-azaspiro[3.3]heptane, Protected amino-aldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst (e.g., AcOH) |
| Typical Solvents | ACN, DMF | DCE, THF, MeOH |
| Reaction Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reported Analogous Yields | 60-90% | 70-95% |
| Common Side Products | Over-alkylation, Elimination | Carbonyl reduction |
| Advantages | Direct, often high-yielding | Avoids haloamines, mild conditions |
| Disadvantages | Risk of over-alkylation, haloamines can be unstable | Slower for secondary amines, requires control of pH |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation with N-(2-bromoethyl)phthalimide
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane
-
N-(2-bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
Step 1: N-Alkylation
-
To a dry round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add a solution of N-(2-bromoethyl)phthalimide (0.95 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected product.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in ethanol.
-
Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis via Reductive Amination with Aminoacetaldehyde Diethyl Acetal
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane
-
Aminoacetaldehyde diethyl acetal
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous DCE.
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation and in-situ hydrolysis of the acetal.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
Technical Support Center: Purification of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine".
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound can present several challenges due to its unique structural features. The presence of two basic nitrogen atoms (the secondary amine within the spirocyclic core and the primary amine on the ethyl side chain) can lead to issues with column chromatography, such as tailing and irreversible binding to silica gel. The polarity of the molecule can also make extraction and separation from polar impurities difficult. Additionally, spiro compounds can sometimes be challenging to crystallize.[1][2]
Q2: Which purification techniques are most suitable for this compound?
A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Acid-Base Extraction: This is a fundamental technique to separate the basic amine product from neutral or acidic impurities.
-
Column Chromatography: While potentially challenging, it is a powerful method for separating closely related impurities. The choice of stationary phase and solvent system is critical.
-
Recrystallization/Salt Formation: Converting the free base to a salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization, often yielding a highly pure, crystalline solid.
Q3: What are the expected impurities from the synthesis of this compound?
A3: Potential impurities can arise from starting materials, byproducts, or degradation. These may include:
-
Unreacted starting materials, such as 2-oxa-6-azaspiro[3.3]heptane or a protected equivalent of 2-aminoacetaldehyde.
-
Products of over-alkylation or side reactions.
-
Solvents and reagents used in the synthesis.
-
Degradation products, which may result from the strained spirocyclic system under harsh conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting Step |
| Product is stuck on the column or shows significant tailing. | The basic amine is interacting strongly with the acidic silica gel. | - Use a deactivated stationary phase, such as neutral alumina. - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent system. - Consider reverse-phase chromatography if the compound is sufficiently nonpolar. |
| Poor separation of the product from impurities. | Inappropriate solvent system. | - Perform a thorough TLC analysis with various solvent systems to optimize separation. - A common solvent system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. |
| Product appears to be degrading on the column. | The compound is unstable on the stationary phase. | - Minimize the time the compound spends on the column by using flash chromatography. - Test compound stability on a small amount of silica gel before performing large-scale chromatography.[3][4] |
Acid-Base Extraction
| Problem | Potential Cause | Troubleshooting Step |
| Formation of an emulsion during extraction. | High concentration of the amine salt or impurities acting as surfactants. | - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. - Reduce the agitation during mixing. |
| Low recovery of the product after extraction. | - Incomplete extraction from the aqueous or organic layer. - The amine salt may have some solubility in the organic phase. | - Perform multiple extractions with smaller volumes of solvent. - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to have the free amine. - Back-extract the combined organic layers with an acidic solution to recover any lost product. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Step |
| Product oils out instead of crystallizing. | - The solvent is too nonpolar for the compound. - The solution is supersaturated. - Presence of impurities inhibiting crystallization. | - Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Further purify the crude product by another method before recrystallization.[5] |
| No crystal formation upon cooling. | - The solution is too dilute. - The chosen solvent is too good at dissolving the compound even at low temperatures. | - Evaporate some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until clear and allow to cool slowly. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The amine product will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a 2M NaOH solution until the pH is greater than 10.
-
Extraction: Extract the free amine from the basified aqueous layer with several portions of DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., silica gel, neutral alumina) and solvent system (e.g., DCM/Methanol with 1% triethylamine).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent mixture may be necessary to separate all components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Column Chromatography.
References
"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" stability and degradation
This technical support center provides guidance on the stability, handling, and potential degradation of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The information is compiled from safety data sheets of the parent compound, related structures, and general chemical principles, as specific stability and degradation studies on this molecule are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is limited, based on its parent structure, 2-Oxa-6-azaspiro[3.3]heptane, and other derivatives, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[1] Some related compounds are stored at 2-8°C.[2] For long-term storage, refrigeration is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
-
Container: Keep the container tightly closed and properly sealed.[1][3]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which includes a spirocyclic oxetane ring and a primary amine, potential degradation pathways may include:
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of corresponding oxides or other degradation products.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
-
Acid/Base Instability: The oxetane ring may be susceptible to ring-opening under strong acidic or basic conditions. The stability of the compound at different pH values should be experimentally determined.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo thermal decomposition.
Q3: I am observing unexpected peaks in my analytical chromatogram after dissolving the compound. What could be the cause?
A3: Unexpected peaks could be due to several reasons:
-
Impurities: The starting material may contain impurities from the synthesis. Always check the certificate of analysis (CoA).
-
Degradation: The compound may have degraded during storage or sample preparation. See Q2 for potential degradation pathways.
-
Solvent Interaction: The compound might be reacting with the solvent. Ensure the chosen solvent is inert and appropriate for the compound. For example, avoid acidic solvents if the oxetane ring is sensitive to acid-catalyzed opening.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Assay Value/Purity | Compound degradation due to improper storage. | Review storage conditions (temperature, atmosphere, container sealing).[1][3] Store aliquots under an inert atmosphere to minimize repeated freeze-thaw cycles and exposure to air. |
| Reaction with atmospheric CO2 or moisture. | Handle the compound under a dry, inert atmosphere (e.g., in a glovebox). | |
| Inconsistent Experimental Results | Variability in compound stability in the experimental buffer/medium. | Perform a stability study of the compound in the specific experimental medium at the working temperature and duration. |
| Contamination of the sample. | Use high-purity solvents and reagents. Ensure all labware is clean and dry. | |
| Formation of Precipitate in Solution | Low solubility in the chosen solvent. | Test solubility in a range of solvents. Consider using co-solvents or preparing a more dilute solution. |
| Formation of insoluble degradation products. | Analyze the precipitate to identify its composition. Adjust storage and handling to prevent degradation. | |
| Carbamate formation from reaction with CO2. | Degas solvents and handle the compound and its solutions under an inert atmosphere. |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted based on specific experimental needs.
Protocol 1: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining percentage of the parent compound.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Weigh a precise amount of the solid compound into several vials.
-
Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: Remove one vial from each temperature at specified time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC-UV or LC-MS to quantify the parent compound and any major degradants.
Data Presentation
Table 1: Hypothetical pH Stability Data
| pH | Temperature (°C) | Time (hours) | % Remaining Compound |
| 3.0 | 37 | 0 | 100 |
| 24 | 85 | ||
| 5.0 | 37 | 0 | 100 |
| 24 | 95 | ||
| 7.4 | 37 | 0 | 100 |
| 24 | 98 | ||
| 9.0 | 37 | 0 | 100 |
| 24 | 92 |
Table 2: Hypothetical Thermal Stability Data (Solid State)
| Temperature (°C) | Time (days) | % Remaining Compound |
| 40 | 0 | 100 |
| 14 | 99 | |
| 60 | 0 | 100 |
| 14 | 92 | |
| 80 | 0 | 100 |
| 14 | 75 |
Visualizations
Caption: Workflow for assessing the chemical stability of the target compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of the target compound. The proposed synthetic route involves the initial preparation of the 2-oxa-6-azaspiro[3.3]heptane core, followed by N-alkylation with a protected aminoethyl group, and concluding with deprotection.
dot
Caption: Overall workflow for the synthesis of this compound.
Problem 1: Low yield in the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core.
Question: I am following the Carreira synthesis for the 2-oxa-6-azaspiro[3.3]heptane core, but my yields are consistently low. What are the common pitfalls?
Answer:
The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core can be challenging, particularly on a larger scale. Here are some potential causes for low yields and suggested solutions:
-
Inefficient Ring Formation: The initial cyclization to form the N-tosylated spiro compound can be sluggish. Ensure that the reaction conditions, such as temperature and reaction time, are strictly followed. The purity of the starting material, tribromoneopentyl alcohol, is also crucial.
-
Side Reactions: The formation of byproducts can significantly reduce the yield. One common side product is 3,3-bis(benzylaminomethyl)oxetane when benzylamine is used in alternative syntheses.[1] Careful monitoring of the reaction by TLC or LC-MS can help in optimizing the reaction time to minimize byproduct formation.
-
Difficult Purification: The isolation of the free amine of 2-oxa-6-azaspiro[3.3]heptane can be problematic due to its volatility and basicity.
-
Filtration Issues: The removal of magnesium salts after de-tosylation can be inefficient on a large scale, leading to product loss.[2] Ensure thorough washing of the filter cake.
-
Salt Formation for Stability: The free amine can be unstable. Conversion to a more stable salt, such as an oxalate or sulfonate salt, can improve handling and storage, potentially increasing the isolated yield.[1]
-
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use high-purity tribromoneopentyl alcohol. | Impurities can interfere with the cyclization reactions. |
| Reaction Monitoring | Monitor reaction progress by TLC or LC-MS. | Prevents the formation of degradation products or byproducts due to prolonged reaction times. |
| Product Isolation | Consider converting the free amine to a stable salt (oxalate or sulfonate). | Improves stability and ease of handling, leading to higher recovery.[1] |
Problem 2: Incomplete N-alkylation or formation of multiple products.
Question: I am attempting the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane with N-Boc-2-bromoethylamine, but the reaction is either incomplete or I see multiple spots on my TLC. What could be the issue?
Answer:
N-alkylation of the spirocyclic amine can be influenced by several factors. Here's a troubleshooting guide:
-
Low Reactivity of the Amine: The nitrogen in 2-oxa-6-azaspiro[3.3]heptane might be sterically hindered, leading to slow reaction rates.
-
Increase Temperature: Gently heating the reaction mixture can improve the reaction rate.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to scavenge the HBr formed during the reaction. The strength and amount of base can be critical.
-
-
Side Reactions of the Alkylating Agent: N-Boc-2-bromoethylamine can undergo self-cyclization to form N-Boc-aziridine, especially in the presence of a strong base.
-
Control Basicity: Use a moderate base and add it portion-wise to the reaction mixture.
-
Temperature Control: Avoid excessively high temperatures that might favor the formation of the aziridine byproduct.
-
-
Dialkylation: Although less likely with a protected amine, ensure that the stoichiometry of the reactants is appropriate to avoid any potential for double alkylation if the protecting group is compromised.
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like K₂CO₃ or Et₃N. | Prevents competition with the desired N-alkylation. |
| Temperature | Optimize the reaction temperature (e.g., 40-60 °C). | Balances reaction rate with the stability of the alkylating agent. |
| Stoichiometry | Use a slight excess of the alkylating agent (1.1-1.2 equivalents). | Drives the reaction to completion without significant side reactions. |
Problem 3: Difficulty in Boc deprotection.
Question: The N-Boc deprotection of the alkylated intermediate is proving to be difficult. I am observing incomplete deprotection or degradation of my product. What are the best conditions?
Answer:
Boc deprotection is typically straightforward, but the presence of the spirocyclic core might influence the reaction. Here are some suggestions:
-
Incomplete Deprotection:
-
Acid Strength and Concentration: Standard conditions involve using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. Ensure the acid is fresh and used in sufficient excess (e.g., 20-50% TFA in DCM).
-
Reaction Time: While often rapid, some sterically hindered Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Product Degradation: The oxetane ring in the spirocycle could be sensitive to harsh acidic conditions, potentially leading to ring-opening byproducts.
-
Milder Conditions: If degradation is observed, consider using milder acidic conditions, such as 10% TFA in DCM, or performing the reaction at a lower temperature (0 °C).
-
Alternative Methods: Non-acidic deprotection methods, although less common, could be explored if acidic conditions consistently lead to degradation.
-
| Parameter | Recommendation | Rationale |
| Acid | 4M HCl in dioxane or 20-50% TFA in DCM. | Standard and effective reagents for Boc deprotection. |
| Temperature | Start at 0 °C and allow to warm to room temperature. | Mitigates potential exothermic reactions and side reactions. |
| Monitoring | Monitor closely by TLC or LC-MS. | Prevents product degradation from prolonged exposure to acid. |
Problem 4: Challenges in purifying the final product.
Question: I am struggling with the purification of the final product, this compound. It seems to stick to the silica gel column.
Answer:
The basic nature of the primary amine in the final product can lead to strong interactions with the acidic silica gel, resulting in poor recovery and streaking on TLC plates. Here are some purification strategies:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine. This can be done by preparing a slurry of silica in a solvent containing a small percentage of triethylamine and then packing the column.
-
Amine in the Eluent: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system. This will compete with your product for the acidic sites on the silica gel, allowing for better elution.
-
-
Alternative Purification Methods:
-
Ion-Exchange Chromatography: This technique is well-suited for the purification of basic compounds. The product can be bound to a cation-exchange resin and then eluted by changing the pH or ionic strength of the eluent.
-
Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the pure product can be extracted back into an organic solvent.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be a viable purification method.
-
| Purification Method | Key Considerations |
| Silica Gel Chromatography | Pre-treat silica with triethylamine or add triethylamine to the eluent. |
| Ion-Exchange Chromatography | Use a cation-exchange resin. |
| Acid-Base Extraction | Exploits the basicity of the amine for separation. |
| Distillation | Requires thermal stability and sufficient volatility. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the 2-oxa-6-azaspiro[3.3]heptane intermediate?
A1: The free amine of 2-oxa-6-azaspiro[3.3]heptane can be unstable upon storage. It is recommended to store it as a more stable salt, such as the oxalate or a sulfonate salt.[1] If the free amine is required for the next step, it is best to generate it from the salt immediately before use.
Q2: Can I use a different protecting group for the ethanamine side chain?
A2: Yes, other protecting groups such as Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the deprotection conditions will change accordingly (e.g., hydrogenolysis for Cbz, piperidine for Fmoc). The choice of protecting group should be compatible with the overall synthetic route and the stability of the spirocyclic core.
Q3: My final product appears to be a salt (e.g., trifluoroacetate or hydrochloride) after deprotection and workup. How can I obtain the free amine?
A3: To obtain the free amine from its salt, you can perform a basic workup. Dissolve the salt in water and add a base such as sodium hydroxide or potassium carbonate until the solution is basic (pH > 10). Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of all the protons and their connectivity.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of the N-H bonds of the primary amine and the C-O bond of the oxetane.
Experimental Protocols
Key Experiment: N-alkylation of 2-Oxa-6-azaspiro[3.3]heptane with N-Boc-2-bromoethylamine
dot
Caption: Experimental workflow for the N-alkylation step.
Methodology:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Boc-2-bromoethylamine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (potentially treated with triethylamine) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected intermediate.
Key Experiment: Boc Deprotection
dot
Caption: Experimental workflow for the Boc deprotection step.
Methodology:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The crude product (as a trifluoroacetate salt) can be purified, or the free amine can be obtained by a basic workup. For the workup, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution or dilute NaOH), and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over a drying agent, filter, and concentrate to yield the final product. Further purification, if necessary, can be performed as described in the troubleshooting section.
References
Technical Support Center: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The following sections address common issues encountered during its synthesis and purification, with a focus on identifying and mitigating the formation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. Common alkylating agents include 2-haloethylamines (e.g., 2-bromoethylamine) or reagents like N-(2-bromoethyl)phthalimide followed by deprotection. Another approach involves the reaction with ethylene oxide followed by amination. The choice of route can significantly influence the byproduct profile.
Q2: I am observing an unexpected peak in my LC-MS analysis. What could it be?
A2: An unexpected peak could be one of several potential byproducts. The most common are dimers, products of over-alkylation, or ring-opened species. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential byproducts and their identification.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can result from incomplete reactions, the formation of multiple byproducts, or degradation of the starting material or product. Key factors to investigate include reaction temperature, stoichiometry of reagents, and the purity of the starting 2-oxa-6-azaspiro[3.3]heptane. The presence of moisture can also be detrimental.
Q4: How can I improve the purity of my final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from closely related byproducts. In some cases, crystallization or salt formation may be effective purification strategies.
Troubleshooting Guide: Byproduct Identification and Mitigation
Potential Byproducts
During the synthesis of this compound, several byproducts can form. The table below summarizes the most likely impurities, their potential source, and suggested analytical methods for identification.
| Byproduct Name | Structure | Likely Source | Analytical Identification (Expected M+H) |
| Bis-alkylated Dimer | Dimer formed by reaction of the product with the starting alkylating agent | Over-alkylation, incorrect stoichiometry | 283.2 |
| Ring-Opened Adduct | Product of nucleophilic attack on the oxetane ring | High temperatures, acidic conditions | Varies based on nucleophile |
| Starting Material | Unreacted 2-oxa-6-azaspiro[3.3]heptane | Incomplete reaction | 100.1 |
| Solvent Adducts | Reaction of starting materials or product with the solvent | Reactive solvents (e.g., acetonitrile under certain conditions) | Varies based on solvent |
Note: The data in this table is illustrative. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for Synthesis:
A typical synthesis involves the slow addition of a solution of a suitable 2-carbon electrophile (e.g., 2-bromoethylamine hydrobromide) to a stirred solution of 2-oxa-6-azaspiro[3.3]heptane and a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent like acetonitrile or DMF. The reaction is typically run at room temperature and monitored by LC-MS.
Analytical Method for Byproduct Identification:
-
LC-MS: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. The mass spectrometer can be operated in positive ion mode to detect the protonated molecular ions of the product and byproducts.
-
NMR: 1H and 13C NMR spectroscopy are essential for structural confirmation of the final product and can be used to identify major impurities if they are present in sufficient quantities.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the potential reaction pathways leading to byproducts and a logical workflow for troubleshooting common issues.
Technical Support Center: Optimizing Coupling Reactions with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" in coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
A1: The primary challenge arises from the steric hindrance presented by the bulky 2-oxa-6-azaspiro[3.3]heptane moiety. This can slow down the reaction rate and lead to incomplete conversions or low yields. Additionally, like many primary amines, side reactions and solubility issues can occur if reaction conditions are not optimized.
Q2: Which coupling reagents are recommended for this amine?
A2: For sterically hindered amines, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice. Phosphonium-based reagents like PyBOP and PyAOP are highly effective. Uronium/aminium-based reagents such as HATU , HBTU , and HCTU are also excellent options due to their high reactivity. The choice may depend on the specific carboxylic acid substrate and solvent system.
Q3: How can I minimize racemization of my carboxylic acid during the coupling reaction?
A3: Racemization is a risk when activating the carboxyl group. To minimize it, ensure you use an appropriate additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. Using a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger one like N,N-diisopropylethylamine (DIPEA), can also help. Finally, keep reaction temperatures as low as feasible and minimize the pre-activation time before adding the amine.
Q4: What are the recommended solvents for this coupling reaction?
A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for amide coupling reactions. Acetonitrile (ACN) can also be used. The solubility of all reactants should be confirmed prior to initiating the reaction on a larger scale. If solubility is an issue, a solvent screen with small-scale test reactions is advisable.
Q5: Can I use carbodiimide reagents like EDC or DCC with this amine?
A5: While carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used, they are generally less effective for coupling sterically hindered components. If used, they should be paired with an additive such as HOBt or HOAt to improve efficiency and reduce the risk of racemization. Onium salt reagents are typically a better first choice.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch to a more powerful coupling reagent. If using HBTU, consider HATU or PyAOP. |
| Steric Hindrance | Increase reaction temperature (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor by LC-MS. |
| Suboptimal Base | Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) are used. |
| Poor Solubility | Try a different solvent or a solvent mixture (e.g., DMF/DCM). Ensure all components are fully dissolved before proceeding. |
| Reagent Degradation | Use fresh, high-purity coupling reagents and anhydrous solvents. Coupling reagents are sensitive to moisture. |
Problem 2: Incomplete Reaction (Starting Material Remains)
| Potential Cause | Recommended Solution |
| Insufficient Equivalents of Amine | Increase the equivalents of this compound to 1.2-1.5 eq. relative to the carboxylic acid. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress every few hours using an appropriate analytical method like LC-MS or TLC. |
| Inadequate Temperature | Gently heat the reaction mixture. A modest increase to 40 °C can significantly improve reaction rates for hindered couplings. |
| Over-activation of Carboxylic Acid | Reduce the pre-activation time before adding the amine component to avoid the formation of unreactive side products. |
Problem 3: Formation of Impurities
| Potential Cause | Recommended Solution |
| Racemization of Carboxylic Acid | Add HOAt or Oxyma Pure to the reaction. Use a weaker base like NMM. Perform the reaction at a lower temperature (e.g., 0 °C to RT). |
| Side reaction with Uronium Reagent | If using excess HATU/HBTU, it can cap the amine. Ensure the carboxylic acid is in slight excess relative to the coupling reagent. |
| Byproducts from Coupling Reagent | Choose a coupling reagent where byproducts are easily removed during workup (e.g., water-soluble byproducts). |
Experimental Protocols
Standard Amide Coupling Protocol using HATU
This protocol provides a general starting point for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.2 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIPEA to the reaction mixture and stir for a 5-10 minute pre-activation period at room temperature.
-
Add a solution of this compound in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
General Amide Coupling Workflow
This diagram illustrates the typical workflow for an amide coupling reaction.
Caption: Standard experimental workflow for amide bond formation.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low-yield coupling reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Scale-Up Synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the spirocyclization step?
A1: Based on common challenges in spirocycle synthesis, the most critical parameters are reaction concentration, temperature, and the rate of reagent addition. Spirocyclization reactions, especially for strained systems like spiro[3.3]heptanes, can be prone to side reactions such as polymerization or dimerization at high concentrations. Precise temperature control is crucial to manage potential exotherms and minimize the formation of thermal degradation byproducts. Slow and controlled addition of reagents ensures that the intramolecular cyclization is favored over intermolecular reactions.
Q2: What are the common impurities observed during the synthesis and how can they be minimized?
A2: Common impurities can include starting materials, regioisomers from the cyclization step, and byproducts from side reactions. For instance, in the alkylation step to introduce the ethanamine side chain, over-alkylation can lead to quaternary ammonium salts. Incomplete deprotection of the amine can also result in a persistent impurity. Minimizing these impurities involves optimizing reaction stoichiometry, temperature, and reaction time. A well-designed purification strategy is also essential.
Q3: Are there any known stability issues with this compound or its intermediates?
A3: While specific stability data for this molecule is not widely published, spirocyclic compounds can exhibit ring strain, which may make them susceptible to degradation under harsh acidic or basic conditions.[1] The free amine in the final product can also be sensitive to air oxidation over long-term storage. It is recommended to store the final compound under an inert atmosphere and at reduced temperatures.
Troubleshooting Guide
Issue 1: Low Yield in the Spirocyclization Step
Q: We are experiencing a significant drop in yield for the key spirocyclization step when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we address this?
A: A drop in yield during scale-up of a spirocyclization is often related to issues with mixing, temperature control, and concentration.
-
Troubleshooting Steps:
-
Evaluate Reaction Concentration: High concentrations can favor intermolecular side reactions. Consider performing a dilution study to find the optimal concentration that balances reaction rate and yield.
-
Improve Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Enhance Temperature Control: Spirocyclizations can be exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Use a reactor with a jacketed cooling system and ensure the heat transfer is adequate. Consider a slower addition of the limiting reagent to better control the reaction exotherm.
-
Investigate Seeding Strategy: If product crystallization occurs during the reaction, a seeding strategy might be necessary to ensure controlled crystallization and prevent oiling out, which can trap starting materials and reduce yield.
-
Issue 2: Difficulty in Removing a Key Impurity
Q: We are struggling to remove a persistent impurity with a similar polarity to our final product, this compound, during column chromatography. What alternative purification strategies can we explore?
A: Removing impurities with similar polarity on a large scale using chromatography can be inefficient and costly.
-
Troubleshooting Steps:
-
Salt Formation and Recrystallization: Convert the amine product to a salt (e.g., hydrochloride or tartrate). The salt will have significantly different solubility properties, which may allow for selective crystallization, leaving the impurity in the mother liquor. The free base can then be regenerated.
-
Acid-Base Extraction: Perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution. The amine product will move to the aqueous phase as a salt, while non-basic impurities may remain in the organic layer. The pH of the aqueous layer can then be adjusted to regenerate the free amine, which can be extracted back into an organic solvent.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option for separation.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Spirocyclization Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 24 | 65 |
| 2 | Toluene | 110 | 12 | 78 |
| 3 | Acetonitrile | 80 | 24 | 72 |
| 4 | Dioxane | 100 | 18 | 85 |
Table 2: Impurity Profile from Different Purification Methods
| Purification Method | Purity of Final Product (%) | Key Impurity Level (%) | Recovery (%) |
| Silica Gel Chromatography | 98.5 | 0.8 | 75 |
| Recrystallization as HCl Salt | 99.7 | <0.1 | 88 |
| Kugelrohr Distillation | 99.2 | 0.3 | 82 |
Experimental Protocols
Protocol 1: Purification via Recrystallization as a Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound (1.0 eq) in isopropanol (10 volumes).
-
Salt Formation: Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) to the stirred solution at room temperature.
-
Crystallization: Stir the resulting slurry for 2 hours at room temperature, then cool to 0-5 °C and stir for an additional 2 hours.
-
Isolation: Filter the solid precipitate and wash the filter cake with cold isopropanol (2 x 2 volumes).
-
Drying: Dry the white solid under vacuum at 40 °C to a constant weight to yield the hydrochloride salt.
-
Free Base Regeneration: To regenerate the free base, dissolve the salt in water, cool to 0-5 °C, and adjust the pH to >12 with 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yield on scale-up.
References
Technical Support Center: Optimizing PROTACs with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist in your PROTAC development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound linker in PROTAC design?
A1: The this compound linker offers a semi-rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation favorable for forming a stable ternary complex between the target protein and the E3 ligase.[1] This constrained three-dimensional structure can minimize the entropic penalty associated with complex formation, potentially leading to improved degradation efficiency and potency.[1] The oxaspiro[3.3]heptane motif can also enhance physicochemical properties such as solubility compared to highly flexible polyethylene glycol (PEG) or alkyl chain linkers, which may suffer from hydrophobic collapse.[1]
Q2: How does the length of the ethanamine portion of the linker impact PROTAC activity?
A2: The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase. An optimal linker length is essential for productive ternary complex formation and subsequent ubiquitination of the target protein.[2] If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins.[2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2] Therefore, empirical optimization of the linker length is crucial for each specific target-ligand pair.[2]
Q3: What are the common challenges encountered when working with spirocyclic linkers like this one?
A3: While offering advantages in rigidity, spirocyclic linkers can present synthetic challenges. The synthesis of the core spirocyclic scaffold can be complex and may require multi-step procedures.[3][4] Additionally, the reduced flexibility of these linkers means that finding the optimal linker length and attachment points becomes even more critical, as there is less conformational freedom to compensate for suboptimal geometries.
Q4: Can I use computational modeling to predict the optimal linker length?
A4: Yes, computational methods such as molecular dynamics simulations can be valuable tools to model the ternary complex and predict favorable linker lengths and geometries.[5] These in silico approaches can help prioritize a smaller set of linker lengths for synthesis and experimental testing, potentially saving time and resources.[5] However, it is important to note that these models are predictive and that empirical validation is always necessary.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No target protein degradation observed. | Incorrect linker length: The linker may be too short, causing steric clash, or too long, leading to an unstable ternary complex. | Synthesize and test a series of PROTACs with varying linker lengths. For the this compound linker, this can be achieved by synthesizing analogs with different alkyl chain lengths attached to the amine. |
| Suboptimal attachment points: The points of connection of the linker to the target protein binder and the E3 ligase ligand may not allow for a productive ternary complex formation. | If synthetically feasible, explore alternative attachment points on either the warhead or the E3 ligase ligand. | |
| Poor cell permeability. | High polarity or molecular weight: The overall physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane. | While the oxaspiro[3.3]heptane motif can improve solubility, the overall molecule's properties should be assessed. Consider strategies to balance hydrophilicity and lipophilicity. |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. | This is a common phenomenon with potent PROTACs. The focus should be on optimizing the potency (DC50) and achieving maximum degradation (Dmax) at lower concentrations. |
| Inconsistent experimental results. | PROTAC instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media). | Assess the stability of the PROTAC in relevant buffers and media using techniques like HPLC or LC-MS. |
| Issues with E3 ligase expression: The chosen cell line may have low expression levels of the recruited E3 ligase. | Confirm the expression of the target E3 ligase in your cell line by western blot or other proteomic methods. |
Illustrative Data on Linker Length Optimization
Disclaimer: The following data is illustrative and intended to demonstrate the principles of linker length optimization. Actual results will vary depending on the specific target protein, E3 ligase, and cellular context.
Table 1: Impact of Linker Length on Target Protein Degradation
| PROTAC | Linker Moiety | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | This compound | 9 | 50 | 85 |
| Compound B | 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | 10 | 15 | 95 |
| Compound C | 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)butan-1-amine | 11 | 85 | 70 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Influence of Linker Length on Cellular Permeability
| PROTAC | Linker Moiety | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A | This compound | 1.2 |
| Compound B | 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-amine | 1.0 |
| Compound C | 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)butan-1-amine | 0.8 |
Papp values are hypothetical and represent a typical trend where increasing linker length with more rotatable bonds can sometimes negatively impact permeability.
Experimental Protocols
General Synthesis of the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl) Linker Core
The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core can be achieved through various routes, often starting from commercially available materials. A representative, though potentially challenging, approach involves the construction of the dual four-membered rings.[4] A more recent and scalable two-step process has been described for a derivative, which may be adapted.[6] Researchers should consult the primary literature for detailed synthetic procedures.[3][4][6]
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A typical experimental workflow for optimizing the linker length of a PROTAC.
Caption: A decision tree for troubleshooting common issues in PROTAC development.
References
- 1. News - Single [spirochem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility at neutral pH. What is the likely cause and what can I do?
A1: The this compound scaffold contains a basic amine group. At neutral pH, this amine may be only partially protonated, leading to lower aqueous solubility. The overall solubility will also be highly dependent on the lipophilicity of the substituents on your derivative. To improve solubility, consider pH modification. Lowering the pH with a pharmaceutically acceptable acid will protonate the amine, forming a more soluble salt.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue known as "carry-over" precipitation, where the compound is soluble in the organic solvent (DMSO) but crashes out in the aqueous environment of the assay. Several strategies can mitigate this:
-
Decrease the final DMSO concentration: Aim for the lowest possible DMSO concentration in your final assay volume (typically <1%).
-
Use a co-solvent: Incorporating a small percentage of a co-solvent like ethanol or PEG-400 in your aqueous buffer can help maintain solubility.
-
Prepare a salt form: If not already done, converting the free base to a salt (e.g., hydrochloride or tartrate) can significantly enhance aqueous solubility.
-
Kinetic vs. Thermodynamic Solubility: You may be exceeding the thermodynamic solubility limit. Consider running a kinetic solubility assay to determine the metastable concentration range.
Q3: Can I use surfactants to improve the solubility of my compound?
A3: Yes, surfactants like Tween 80 or Cremophor EL can be used to formulate poorly soluble compounds by forming micelles that encapsulate the drug molecule. However, be cautious as surfactants can interfere with some biological assays, particularly those involving cell membranes or protein-protein interactions. It is crucial to run appropriate vehicle controls to assess the impact of the surfactant on your experimental system.
Troubleshooting Guide
Issue: Inconsistent solubility results between batches of the same derivative.
| Potential Cause | Troubleshooting Steps |
| Polymorphism | Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles. |
| 1. Analyze the different batches using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form. | |
| 2. Standardize the crystallization/purification protocol to ensure consistent formation of the desired polymorph. | |
| Presence of Impurities | Impurities from the synthesis can either enhance or suppress solubility. |
| 1. Assess the purity of each batch using HPLC and LC-MS. | |
| 2. If purity is low, re-purify the compound. | |
| Salt Disproportionation | If working with a salt form, it may convert to the less soluble free base under certain pH or storage conditions. |
| 1. Confirm the pH of your stock solutions and aqueous buffers. | |
| 2. Store the compound in a dry environment. |
Quantitative Data Summary
The following tables present hypothetical solubility data for a series of this compound derivatives to illustrate how such data can be effectively summarized.
Table 1: Thermodynamic Solubility in Different Buffers (pH 7.4)
| Compound ID | Substitution Pattern | Solubility (µg/mL) | Standard Deviation |
| DERIV-001 | R = H | 15.2 | ± 1.8 |
| DERIV-002 | R = 4-fluorophenyl | 2.5 | ± 0.4 |
| DERIV-003 | R = 2-pyridyl | 45.8 | ± 3.1 |
| DERIV-004 | R = tert-butyl | < 1.0 | N/A |
Table 2: Kinetic Solubility in Phosphate Buffered Saline (PBS)
| Compound ID | Initial DMSO Conc. (%) | Final Compound Conc. (µM) | Precipitation Observed? |
| DERIV-002 | 1% | 100 | Yes |
| DERIV-002 | 0.5% | 100 | No |
| DERIV-003 | 1% | 200 | No |
| DERIV-003 | 1% | 500 | Yes |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Visualizations
Caption: A workflow for troubleshooting compound solubility issues.
Technical Support Center: Improving Metabolic Stability of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" moiety. The focus is on understanding and improving the metabolic stability of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic advantages of using the 2-oxa-6-azaspiro[3.3]heptane scaffold?
A1: The 2-oxa-6-azaspiro[3.3]heptane scaffold is a popular bioisostere for more traditional heterocyclic rings like morpholine and piperazine. Its rigid, three-dimensional structure offers several potential advantages in drug design, including improved metabolic stability.[1][2] The sp³-rich nature of this scaffold can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more planar, aromatic systems.[3][4]
Q2: What are the potential metabolic liabilities of the "this compound" moiety?
A2: While the spirocyclic core is designed for stability, the entire moiety is not metabolically inert. Potential sites of metabolism include:
-
N-dealkylation of the ethanamine side chain: The ethylamine group can be a substrate for CYP-mediated N-dealkylation, which is a common metabolic pathway for alkylamines.[5][6]
-
Oxidation of the azetidine ring: The carbon atoms alpha to the nitrogen in the azetidine ring can be susceptible to oxidation.
-
Hydrolysis of the oxetane ring: The strained oxetane ring can undergo hydrolysis, potentially catalyzed by microsomal epoxide hydrolase (mEH), to form a diol.[4][7][8][9] This can be a significant clearance pathway and may divert metabolism away from CYP enzymes.[7][8][9]
-
Glutathione (GSH) conjugation: In some cases, the strained azetidine ring can be opened by nucleophilic attack from glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).[10]
Q3: Which in vitro assays are recommended for assessing the metabolic stability of these compounds?
A3: The standard initial assay is the liver microsomal stability assay .[11][12][13][14] This assay utilizes the microsomal fraction of liver homogenate, which is rich in Phase I metabolizing enzymes like CYPs.[14] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, hepatocyte stability assays are recommended.
Q4: What are the key parameters to determine from a microsomal stability assay?
A4: The primary parameters determined are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (Clint): A measure of the inherent ability of the liver to metabolize a drug.
These parameters allow for the ranking of compounds based on their metabolic stability.[11][13]
Troubleshooting Guides
Issue 1: High variability in metabolic stability data between experiments.
-
Possible Cause: Inconsistent pipetting, variable enzyme activity due to improper storage or multiple freeze-thaw cycles, or temperature fluctuations during incubation.
-
Solution:
-
Use calibrated pipettes and ensure thorough mixing.
-
Aliquot microsomes upon receipt to minimize freeze-thaw cycles.
-
Use a calibrated and stable incubator or water bath.
-
Always run a positive control compound with known metabolic stability to monitor assay performance.
-
Issue 2: The compound shows high stability in the microsomal assay but has high clearance in vivo.
-
Possible Cause:
-
Non-CYP mediated metabolism: The primary clearance pathway may not be captured in a standard microsomal assay. This could involve enzymes like microsomal epoxide hydrolase (mEH) or cytosolic enzymes like glutathione S-transferases (GSTs).[4][7][8][9][10]
-
Active transport: The compound might be a substrate for hepatic uptake transporters, leading to high intracellular concentrations and rapid metabolism in vivo.
-
-
Solution:
Issue 3: The compound is rapidly metabolized in the microsomal assay.
-
Possible Cause: The compound is likely a substrate for one or more CYP450 enzymes. The ethanamine side chain is a probable site of metabolism.
-
Solution:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot."
-
Structural Modification (Bioisosteric Replacement):
-
Blocking the site of metabolism: Introduce a blocking group, such as a fluorine atom, near the metabolic hotspot to sterically hinder enzyme access or alter the electronic properties of the site.[15]
-
Modifying the ethanamine side chain: Replace the ethanamine with a more stable bioisostere. For example, incorporating a cyclopropyl group or converting the amine to a more hindered secondary or tertiary amine.
-
Deuteration: Replacing hydrogens at the site of metabolism with deuterium can slow down the rate of metabolism (the kinetic isotope effect).[15]
-
-
Data Presentation
Quantitative data from metabolic stability assays should be summarized in a clear and structured table to facilitate comparison between compounds.
| Compound ID | Structure Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) |
| Parent-01 | This compound | 15 | 46.2 |
| Analog-02 | N-methylation of ethanamine | 35 | 19.8 |
| Analog-03 | α-Fluorination of ethanamine | 62 | 11.2 |
| Analog-04 | Replacement of ethanamine with cyclopropylamine | > 90 | < 7.7 |
| Control | Verapamil | 25 | 27.7 |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Solution A: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂ in buffer; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase in buffer)
-
Positive control compound (e.g., Verapamil)
-
Internal standard solution
-
Acetonitrile (ACN) for quenching
-
96-well incubation plate
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal stock solution by diluting the microsomes to 1 mg/mL in 0.1 M phosphate buffer.
-
In a 96-well plate, add the appropriate volume of the microsomal stock solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Prepare the complete NADPH regenerating solution by mixing equal volumes of Solution A and Solution B.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 3000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / protein concentration).
Visualizations
Caption: Potential metabolic pathways for compounds containing the this compound moiety.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: Troubleshooting logic for high in vivo clearance with high in vitro stability.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Validation & Comparative
A Comparative Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available building blocks, morpholine has long been a staple for medicinal chemists, valued for its favorable physicochemical properties and metabolic stability. However, the drive towards molecules with greater three-dimensionality has led to the exploration of novel scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane derivatives. This guide provides an objective, data-driven comparison of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its traditional counterpart, morpholine, to inform rational drug design.
Executive Summary
The strategic replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane scaffold can significantly enhance the three-dimensionality of a molecule, as indicated by a higher fraction of sp3 hybridized carbons (Fsp3). This structural alteration often leads to a desirable reduction in lipophilicity (logD) and an increase in basicity (pKa), which can positively impact aqueous solubility and metabolic stability. While both fragments serve as valuable secondary amine building blocks, the spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane offers medicinal chemists a tool to fine-tune physicochemical properties and explore novel chemical space. This is particularly relevant in the design of specialized molecules like PROTACs (Proteolysis Targeting Chimeras), where the linker component plays a crucial role in overall efficacy.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The decision to incorporate either a morpholine or a 2-oxa-6-azaspiro[3.3]heptane fragment can have a profound impact on the drug-like properties of a molecule. The following tables summarize key quantitative data, drawing from both direct fragment analysis and a case study of analogous compounds in a drug discovery program.
Table 1: Comparison of Physicochemical Properties of Parent Scaffolds and Ethylamine Derivatives
| Property | This compound (and related structures) | 2-Morpholinoethan-1-amine |
| Molecular Weight ( g/mol ) | 142.20 (for the ethylamine derivative) | 130.19[1] |
| Calculated logP | -0.7 (for the parent spirocycle)[2] | -1.1 (for the ethylamine derivative)[1] |
| pKa | Not available (expected to be higher than morpholine derivatives) | 9.15[3] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų (for a propan-1-amine analogue)[4] | 32.7 Ų (for the ethylamine derivative) |
| Fraction of sp3 Carbons (Fsp3) | 1.0 | 1.0 |
Note: Direct experimental data for this compound is limited. Data for the parent spirocycle and a close analogue are provided for comparison.
Table 2: Case Study: Comparison of a Morpholine-Containing Compound (6a) and its 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b - AZD1979)
| Parameter | Compound 6a (Morpholine) | Compound 6b (2-Oxa-6-azaspiro[3.3]heptane) |
| logD at pH 7.4 | 2.8 | 1.6 |
| pKa | 6.7 | 8.2 |
| Intrinsic Permeability (10⁻⁶ cm/s) | 16 | 22 |
| Intrinsic Clearance (HLM, µL/min/mg) | 72 | 13 |
| Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) | 61 | 11 |
Data sourced from ACS Medicinal Chemistry Letters, "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist".[5]
This case study clearly demonstrates that the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety in the context of a larger drug molecule led to a significant decrease in lipophilicity (lower logD) and a substantial improvement in metabolic stability (lower intrinsic clearance in both human liver microsomes and hepatocytes).[5] The increase in pKa is also noteworthy and contributes to the altered physicochemical profile.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Determination of logD (Distribution Coefficient)
The shake-flask method is the standard for logD determination.
-
Preparation of Phases: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Addition: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa (Ionization Constant)
Potentiometric titration is a common method for pKa determination.
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Reagent Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without the NADPH-regenerating system to assess non-enzymatic degradation.
-
Time-Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The rate of disappearance is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualizing the Role in PROTACs: A Workflow Diagram
The compound this compound is utilized as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC Mechanism of Action.
Conclusion
The choice between incorporating a this compound fragment or a traditional morpholine derivative is a nuanced decision that should be guided by the specific goals of a drug discovery program. While morpholine remains a reliable and well-understood scaffold, the spirocyclic alternative offers a compelling strategy to enhance three-dimensionality and modulate key physicochemical properties. The provided data indicates that the use of a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to reduced lipophilicity and improved metabolic stability, which are highly desirable attributes in the optimization of drug candidates. As the field of medicinal chemistry continues to evolve, the judicious application of such novel bioisosteres will be instrumental in the development of the next generation of therapeutics.
References
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Scaffolds: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine vs. Piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. The linker moiety, far from being a simple tether, profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and overall performance. This guide provides an objective, data-driven comparison of two prominent linker scaffolds: the emerging three-dimensional 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and the well-established piperazine.
Executive Summary
The selection of a linker can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and cell permeability. While piperazine has been a mainstay in medicinal chemistry, offering a rigid and synthetically versatile scaffold, the novel spirocyclic linker, this compound, presents an opportunity to modulate these properties in a unique fashion. The key distinction lies in the spirocyclic system's three-dimensional character, which can lead to reduced lipophilicity and potentially improved metabolic stability compared to the more planar piperazine ring.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes key physicochemical properties for the core scaffolds of 2-oxa-6-azaspiro[3.3]heptane and piperazine. It is important to note that the ethylamine substitution will alter these values, but the core scaffold properties provide a strong indication of their relative characteristics.
| Property | 2-Oxa-6-azaspiro[3.3]heptane | Piperazine | Rationale for Difference |
| Molecular Weight ( g/mol ) | 99.13[1] | 86.14 | The spirocyclic system has a higher molecular weight due to the additional oxetane ring. |
| Calculated logP | -0.7[1] | -1.1 | Both are hydrophilic, with the 2-oxa-6-azaspiro[3.3]heptane being slightly less so. The spirocyclic nature introduces more carbon atoms, which can slightly increase lipophilicity compared to the simple piperazine ring. |
| Distribution Coefficient (logD at pH 7.4) | Lower than piperazine analogues[2] | Higher than spirocyclic analogues[2] | The spirocyclic scaffold generally leads to a decrease in lipophilicity (logD) compared to piperazine when incorporated into larger molecules. This is attributed to the increased 3D character and altered pKa.[2] |
| Basicity (pKa) | Higher than piperazine analogues[2] | Lower than spirocyclic analogues[2] | The nitrogen in the azetidine ring of the spirocycle is less influenced by the second heteroatom compared to the 1,4-dinitrogen arrangement in piperazine, resulting in higher basicity.[2] |
Performance Metrics in Drug Design
The choice between these two linkers can have a profound impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
| Performance Metric | This compound | Piperazine |
| Metabolic Stability | Potentially enhanced | Prone to N-dealkylation |
| Aqueous Solubility | Generally good | Good, tunable by pH |
| Cell Permeability | Can be modulated | Generally good |
| Rigidity and Conformational Control | High | High |
| Synthetic Accessibility | More complex | Readily available |
Experimental Protocols
To enable a direct comparison of drug candidates incorporating these linkers, the following standardized experimental protocols are recommended.
Determination of Lipophilicity (logD) by Shake-Flask Method
Objective: To determine the distribution coefficient of a compound between n-octanol and a buffered aqueous solution at a specific pH (typically 7.4).
Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing and allowing them to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer. The final concentration of the test compound should be accurately known.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the logD value using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
Assessment of Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (typically 0.5-1 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time. The intrinsic clearance (CLint) can then be calculated.
Cell Permeability Assessment using the Caco-2 Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.
Protocol:
-
Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the potential for active efflux.
Visualizing the Linker's Role: A Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of linker performance in a drug discovery context.
References
A Comparative Analysis of PROTAC Linkers: The Emerging Role of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target-protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide presents a comparative analysis of different PROTAC linkers, with a special focus on the emerging role of rigid spirocyclic structures, exemplified by "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine". We provide supporting experimental data, detailed methodologies for key experiments, and visual diagrams to aid in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating it from the cellular environment. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Comparative Analysis of PROTAC Linker Performance
The choice of linker is a critical determinant of a PROTAC's success. Different linker chemotypes offer distinct advantages and are often tailored to the specific target and E3 ligase pair. Here, we compare the performance of PROTACs containing the rigid "this compound" derived linker with those containing more conventional flexible polyethylene glycol (PEG) and alkyl/rigid linkers, focusing on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.
Data Presentation
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of various IRAK4-targeting PROTACs. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
Table 1: Comparative Degradation of IRAK4 by PROTACs with Different Linkers
| PROTAC Name/Identifier | Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| KT-413 (Zomiradomide) | 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine derivative | Thalidomide | IRAK4 Ligand | 6 | Not Reported | OCI-Ly10 | [1] |
| Compound 9 | PEG2 | Pomalidomide | IRAK4 Inhibitor 1 | Potent Degradation | Not Reported | OCI-Ly3, TMD8 | |
| FIP22 | Rigid Linker | CRBN Ligand | IRAK4 Ligand | 3.2 | Not Reported | Not Specified | [2][3] |
| Compound 9 (Nunes et al.) | Rigid Spirocyclic Pyrimidine | VHL Ligand | PF-06650833 derivative | 151 | Not Reported | PBMCs |
Note: Direct head-to-head comparisons in the same cell line under identical experimental conditions are limited in the published literature. The data presented is compiled from various sources to illustrate the comparative principles.
Table 2: Degradation of Ikaros and Aiolos by KT-413
| Target Protein | DC50 (nM) | Cell Line | Reference |
| Ikaros | 1 | OCI-Ly10 | [1] |
| Aiolos | Not Reported | OCI-Ly10 |
KT-413 also demonstrates potent degradation of the neo-substrates Ikaros and Aiolos, highlighting its dual-activity profile.
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the evaluation and comparison of PROTAC linkers.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a novel PROTAC involves a series of cellular and biochemical assays.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) in a CO2 incubator.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein.
1. Reagents and Setup:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and target protein.
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Ubiquitination reaction buffer.
2. Reaction Assembly:
-
Assemble the reaction mixture on ice, containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the PROTAC compound at various concentrations. Include a no-PROTAC control.
3. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
4. Quenching and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein.
5. Data Analysis:
-
A ladder of higher molecular weight bands above the unmodified target protein band indicates polyubiquitination.
-
The intensity of the ubiquitination ladder should increase with increasing PROTAC concentration, confirming PROTAC-mediated ubiquitination.
Logical Relationships in PROTAC Linker Design
The selection of a PROTAC linker is a multifactorial optimization process. The interplay between linker properties, ternary complex formation, and the ultimate degradation efficiency is complex and often target-dependent.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its characteristics directly impacting degradation potency and selectivity. While flexible linkers like PEG and alkyl chains have been widely used, the emergence of rigid linkers, such as those incorporating the this compound motif, offers a promising strategy to enhance PROTAC performance. The data on KT-413 suggests that such rigid linkers can lead to highly potent degraders. However, the optimal linker is highly dependent on the specific protein of interest and the E3 ligase being recruited. A systematic and comparative evaluation, guided by robust experimental protocols, is essential for the rational design and development of the next generation of targeted protein degraders.
References
The Potential of 2-Oxa-6-azaspiro[3.3]heptane Derivatives in Enhancing Oral Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral administration of therapeutic agents remains the most preferred route due to its convenience and patient compliance. However, the efficacy of many promising drug candidates is often hampered by poor oral bioavailability, a measure of the fraction of an administered dose that reaches systemic circulation. Key determinants of oral bioavailability include a compound's aqueous solubility and its ability to permeate the intestinal membrane. Consequently, significant research efforts are directed towards identifying novel strategies and chemical moieties that can favorably modulate these properties.
One such emerging strategy in medicinal chemistry is the incorporation of spirocyclic scaffolds, like 2-oxa-6-azaspiro[3.3]heptane , into drug molecules. While direct experimental data on "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" as a standalone oral bioavailability enhancer is not extensively documented in publicly available literature, the foundational 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly recognized for its potential to improve the drug-like properties of parent molecules. This guide provides a comparative overview of how this spirocyclic moiety, when incorporated into a drug candidate, may enhance physicochemical properties crucial for oral absorption, alongside detailed experimental protocols for evaluation.
Enhancing Drug Properties with Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings connected through a single shared atom, offer a unique three-dimensional architecture that can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 2-oxa-6-azaspiro[3.3]heptane moiety is particularly noteworthy as it is often employed as a bioisosteric replacement for more common groups like morpholine or piperazine.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
The primary advantages of incorporating a 2-oxa-6-azaspiro[3.3]heptane scaffold include:
-
Improved Aqueous Solubility: The inherent polarity of the oxetane and azetidine rings can lead to an increase in the hydrophilicity of the parent molecule, which is often a critical factor for dissolution in the gastrointestinal tract.[1]
-
Reduced Lipophilicity: In many drug discovery programs, high lipophilicity is associated with poor ADME properties and toxicity. The 2-oxa-6-azaspiro[3.3]heptane group can serve as a less lipophilic alternative to other cyclic amines, helping to optimize the overall physicochemical profile of a drug candidate.
-
Metabolic Stability: The rigid, strained ring system of the spiro[3.3]heptane core can be less susceptible to metabolic enzymes compared to more flexible aliphatic or aromatic rings, potentially increasing the drug's half-life.[1]
-
Novel Chemical Space: The unique 3D geometry of this scaffold provides an opportunity to explore novel chemical space and improve target binding affinity and selectivity.
Comparative Physicochemical Properties
To illustrate the potential impact of the 2-oxa-6-azaspiro[3.3]heptane moiety, the following table presents a hypothetical comparison of a lead compound ("Compound A") with a derivative incorporating the spirocyclic scaffold ("Compound B").
| Property | Compound A (with Morpholine) | Compound B (with 2-Oxa-6-azaspiro[3.3]heptane) | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 350 | 362 | Marginal increase due to the addition of a carbon atom. |
| Calculated LogP (cLogP) | 3.5 | 2.8 | The spirocyclic scaffold can lower lipophilicity. |
| Aqueous Solubility (µg/mL) | 10 | 50 | Increased polarity from the oxetane ring enhances solubility.[1] |
| Polar Surface Area (PSA; Ų) | 65 | 75 | The additional heteroatoms contribute to a larger PSA. |
| Metabolic Stability (% remaining after 1 hr in liver microsomes) | 30% | 65% | The rigid spirocyclic structure can be more resistant to metabolism.[1] |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of a compound like "this compound" or a derivative in improving oral bioavailability, a series of in vitro and in vivo experiments are essential.
In Vitro Permeability Assay (Caco-2 Model)
This assay is a standard method for predicting intestinal drug absorption.
Objective: To assess the permeability of a test compound across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the blood, at various time points.
-
The direction of transport is then reversed (BL to AP) to assess efflux.
-
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Data Interpretation:
-
High Permeability: Papp (AP to BL) > 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (AP to BL) < 2 x 10⁻⁶ cm/s
-
Efflux Ratio: (Papp (BL to AP) / Papp (AP to BL)) > 2 suggests the compound is a substrate for efflux transporters.
In Vivo Pharmacokinetic Study in Rodents
This study provides definitive data on the oral bioavailability of a compound.
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a test compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: A cohort of rats receives the test compound intravenously to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Another cohort receives the compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected from all animals at predetermined time points post-dosing.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is determined using a validated LC-MS/MS method.
Data Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated for both IV and PO routes.
-
Absolute Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate the concept of bioisosterism and a typical workflow for assessing oral bioavailability.
Caption: Bioisosteric replacement of a traditional moiety with a spirocyclic scaffold to improve drug properties.
Caption: A streamlined workflow for the experimental evaluation of oral bioavailability.
Conclusion
While specific data on "this compound" as an oral bioavailability enhancer is limited, the underlying 2-oxa-6-azaspiro[3.3]heptane scaffold represents a promising strategy in modern medicinal chemistry. Its ability to favorably modulate key physicochemical properties such as solubility and metabolic stability makes it a valuable tool for drug designers aiming to overcome the challenges of poor oral absorption. The experimental protocols outlined in this guide provide a robust framework for assessing the potential of novel compounds and scaffolds in the development of orally active therapeutics. As research in this area continues, a deeper understanding of the structure-activity relationships of spirocyclic compounds will undoubtedly lead to the development of more effective and safer oral medicines.
References
The Impact of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine on Compound Lipophilicity: A Comparative Guide
In the landscape of modern drug discovery, the modulation of a compound's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent.[1][2][3][4][5] Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (logD), plays a pivotal role in absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a comparative analysis of the effect of incorporating the 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine moiety on the lipophilicity of parent compounds, supported by experimental data and detailed methodologies.
The introduction of spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.3]heptane system, has emerged as a compelling strategy in medicinal chemistry to navigate complex biological landscapes.[1][2][3] These rigid, three-dimensional structures can enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[1] Counterintuitively, the incorporation of azaspiro[3.3]heptane derivatives, despite a net addition of a carbon atom, has been shown to decrease the lipophilicity of molecules.[6][7][[“]][9] This phenomenon is largely attributed to an increase in the basicity of the resulting compound.[6][7][[“]][9]
Quantitative Analysis of Lipophilicity Modulation
The following tables summarize the experimentally observed changes in the distribution coefficient at pH 7.4 (logD₇.₄) upon replacing common heterocyclic moieties with a 2-oxa-6-azaspiro[3.3]heptane group.
Table 1: Comparison of logD₇.₄ for Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogs
| Parent Compound (with Morpholine) | logD₇.₄ | Analog (with 2-Oxa-6-azaspiro[3.3]heptane) | logD₇.₄ | ΔlogD₇.₄ |
| Compound 6a | 2.8 | Compound 6b (AZD1979) | 1.6 | -1.2 |
| Artefenomel (9a ) | Not Specified | Spiro-analogue 9b | Not Specified | -0.6 |
Data sourced from a study on azaspiro[3.3]heptanes as replacements for common heterocycles.[6]
Table 2: General Trend of logD₇.₄ Change for 2-Oxa-6-azaspiro[3.3]heptane Substitution
| Molecular Context | Average ΔlogD₇.₄ | Range of ΔlogD₇.₄ |
| Neutral Amides | -0.17 (± 0.36) | Not Specified |
| Arylamines | -0.44 (± 0.28) | Not Specified |
| Basic Alkylamines | -0.75 (± 0.26) | Not Specified |
This data reflects a general trend observed across multiple compound series where a 2-oxa-6-azaspiro[3.3]heptane replaced a morpholine.[6]
The data clearly indicates that the substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety consistently leads to a reduction in lipophilicity, as evidenced by the negative ΔlogD₇.₄ values.[6] This effect is more pronounced in basic alkylamines.[6]
Experimental Protocols
The determination of lipophilicity is a cornerstone of preclinical drug development. The two most common and accepted methods for measuring LogP and logD are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]
1. Shake-Flask Method for logD₇.₄ Determination
This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[12][13]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and phosphate-buffered saline (pH 7.4).
-
The vial is then agitated (shaken) for a predetermined period to allow for the compound to reach equilibrium between the two phases.
-
The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of the compound in each layer is determined using a suitable analytical technique, such as high-performance liquid chromatography with UV or mass spectrometry detection (LC-MS).[13]
-
The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. RP-HPLC Method for Lipophilicity Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher throughput alternative for estimating lipophilicity.[14][15][16] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
-
Protocol:
-
A calibration curve is generated using a set of standard compounds with known LogP or logD values.
-
The test compound is injected onto a reverse-phase HPLC column (e.g., C18).
-
The compound is eluted using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[16]
-
The retention time of the test compound is measured.
-
By comparing the retention time of the test compound to the calibration curve, its lipophilicity (logP or logD) can be determined.[16]
-
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Drug discovery workflow highlighting the central role of lipophilicity in lead optimization.
Caption: Impact of 2-oxa-6-azaspiro[3.3]heptane substitution on molecular properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
"2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" effect on target binding affinity
Comparative Analysis of Sigma-1 Receptor Ligand Binding Affinity
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction
While specific binding affinity data for the novel compound "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" is not currently available in published literature, its structural motifs suggest potential interaction with receptors that accommodate diverse chemical scaffolds. One such prominent target in the central nervous system is the Sigma-1 receptor (σ1R). The σ1R is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondria interface, implicated in a variety of cellular functions and considered a key target for therapeutic intervention in neurological and psychiatric disorders.[1][2][3]
This guide provides a comparative analysis of the binding affinities of several well-characterized ligands for the Sigma-1 receptor. The data presented here can serve as a valuable reference for researchers engaged in the design and development of novel σ1R modulators, offering a baseline for evaluating the potency and selectivity of new chemical entities.
Comparative Binding Affinity of Sigma-1 Receptor Ligands
The following table summarizes the in vitro binding affinities of selected Sigma-1 receptor agonists and antagonists. The data is primarily presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key indicators of a ligand's potency at the receptor. Lower values are indicative of higher binding affinity.
| Compound | Classification | Ki (nM) | IC50 (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| (+)-Pentazocine | Agonist | 4.6 - 5.18 | - | --INVALID-LINK---Pentazocine | Guinea Pig Brain/Cortex | [4] |
| PRE-084 | Agonist | - | 44 | - | - | [5] |
| SA4503 (Cutamesine) | Agonist | - | 17.4 | - | Guinea Pig Brain | - |
| Fluvoxamine | Agonist | 30 - 100 | - | - | - | [5] |
| Haloperidol | Antagonist | 8 | 4.5 | --INVALID-LINK---Pentazocine | - | [6][7] |
| NE-100 | Antagonist | - | 4.16 | - | - | - |
| BD-1047 | Antagonist | - | - | - | - | [5] |
| Progesterone | Antagonist | 239 | - | - | - | [7] |
| N,N-Dimethyltryptamine (DMT) | Endogenous Agonist | 14,750 (Kd) | - | - | - | [7] |
Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition.
Experimental Protocols
The determination of binding affinity for Sigma-1 receptor ligands is typically performed using a competitive radioligand binding assay.[8][9][10]
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Homogenates from tissues with high σ1R expression (e.g., guinea pig liver or brain) or from cell lines overexpressing the receptor.[8]
-
Radioligand: A tritiated σ1R ligand with high affinity and specificity, such as --INVALID-LINK---Pentazocine.[8][9]
-
Non-specific Binding Control: A high concentration of a known σ1R ligand (e.g., Haloperidol) to determine non-specific binding.[10]
-
Test Compounds: Serial dilutions of the compound of interest.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-labeled ligand.[11]
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[4][8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Signaling Pathway Visualization
The Sigma-1 receptor is known to modulate a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[1][2][12] The following diagram illustrates a simplified signaling pathway involving the Sigma-1 receptor at the endoplasmic reticulum.
A simplified diagram of the Sigma-1 receptor signaling pathway.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine Containing Compounds: A Preclinical Evaluation Against Morpholine-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro and In Vivo Performance of Novel Spirocyclic MCHR1 Antagonists
The quest for novel therapeutic agents with improved physicochemical and pharmacological properties has led to the exploration of unique three-dimensional molecular scaffolds. One such scaffold, 2-oxa-6-azaspiro[3.3]heptane, has garnered significant interest as a bioisosteric replacement for traditional morpholine and piperazine rings in drug design. This guide provides a comprehensive comparison of a key compound containing a derivative of this spirocyclic scaffold, AZD1979, against a well-characterized morpholine-containing antagonist, SNAP-7941, both targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a promising target for the treatment of obesity and other metabolic disorders.
At a Glance: In Vitro and In Vivo Performance
The following tables summarize the key in vitro and in vivo pharmacological data for AZD1979, which incorporates the "(2-Oxa-6-azaspiro[3.3]heptan-6-yl)methyl" moiety, and SNAP-7941, a morpholine-containing MCHR1 antagonist. This direct comparison highlights the therapeutic potential of the spirocyclic scaffold.
Table 1: Comparative In Vitro Activity at MCHR1
| Compound | Scaffold Type | Target | Assay Type | Species | Potency (IC50/Kb) |
| AZD1979 | 2-Oxa-6-azaspiro[3.3]heptane | MCHR1 | GTPγS Binding | Human | ~12 nM (IC50)[1] |
| SNAP-7941 | Morpholine | MCHR1 | Radioligand Binding | Human | 0.57 nM (Kb)[2] |
Table 2: Comparative In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Dosing (Route) | Key Finding |
| AZD1979 | Diet-Induced Obese (DIO) Mice | 20, 40, 60 µmol/kg (p.o., twice daily) | Dose-dependent decrease in body weight and food intake.[1] |
| SNAP-7941 | Diet-Induced Obese (DIO) Rats | 10, 30 mg/kg (i.p.) | Sustained decrease in body weight.[2] |
Delving into the Mechanism: MCHR1 Signaling Pathway
The therapeutic effects of both AZD1979 and SNAP-7941 are mediated through the antagonism of the MCHR1 signaling pathway. MCH, the endogenous ligand for MCHR1, is an orexigenic neuropeptide that, upon binding to its receptor, primarily couples to Gαi and Gαq proteins. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase (via Gαi), leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC) (via Gαq), resulting in increased intracellular calcium. By blocking MCH binding, these antagonists prevent these downstream signaling events, ultimately leading to a reduction in food intake and an increase in energy expenditure.
MCHR1 Signaling Pathway and Antagonist Action
Experimental Corner: Protocols for In Vitro and In Vivo Validation
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments used in the evaluation of MCHR1 antagonists.
In Vitro MCHR1 Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the MCHR1.
Objective: To determine the inhibitory constant (Ki) of a test compound for the MCHR1.
Materials:
-
HEK293 cells stably expressing human MCHR1.
-
Radioligand (e.g., [¹²⁵I]-MCH).
-
Test compounds (AZD1979, SNAP-7941).
-
Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest MCHR1-expressing HEK293 cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand.
-
Add increasing concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled MCH) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is a cornerstone for evaluating the anti-obesity efficacy of drug candidates.
Objective: To assess the effect of a test compound on body weight, food intake, and other metabolic parameters in a model of diet-induced obesity.
Procedure:
-
Induction of Obesity:
-
House male C57BL/6J mice and feed them a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.
-
-
Compound Administration:
-
Randomize the obese mice into treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound and vehicle via the desired route (e.g., oral gavage) at a specified frequency (e.g., once or twice daily).
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Body composition (fat mass and lean mass) can be assessed using techniques like DEXA.
-
-
Data Analysis:
-
Compare the changes in body weight, cumulative food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow for the DIO Mouse Model
Conclusion
The preclinical data presented in this guide highlight the potential of the 2-oxa-6-azaspiro[3.3]heptane scaffold as a valuable component in the design of novel MCHR1 antagonists. AZD1979, containing this spirocyclic moiety, demonstrates potent in vitro activity and significant in vivo efficacy in a relevant animal model of obesity. While the morpholine-containing antagonist SNAP-7941 also shows high potency, the unique three-dimensional structure of the spirocyclic scaffold in AZD1979 may offer advantages in terms of physicochemical properties and patentability. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this novel class of compounds. This guide provides a foundational resource for researchers to design and interpret future studies aimed at advancing the development of next-generation MCHR1 antagonists.
References
The Emergence of a Novel Scaffold: 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine in Modern Drug Discovery
A critical analysis of the 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement for traditional cyclic amines reveals a compelling strategy for enhancing the physicochemical and pharmacokinetic profiles of drug candidates. This guide delves into case studies where this spirocyclic scaffold has been instrumental in overcoming challenges in drug development, offering a comparative analysis against its conventional counterparts and detailing the experimental protocols that underpin these findings.
The quest for novel molecular scaffolds that confer improved drug-like properties is a central theme in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a promising bioisostere for commonly used cyclic amines such as morpholine, piperidine, and piperazine. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents while favorably impacting key absorption, distribution, metabolism, and excretion (ADME) parameters.
Physicochemical Property Modulation: A Comparative Overview
A significant advantage of incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to reduce lipophilicity, a critical factor in optimizing a drug's solubility, permeability, and metabolic stability. This effect is often accompanied by an increase in basicity, which can influence receptor interactions and pharmacokinetic behavior.
| Compound/Analogue | Base Moiety | logD7.4 | ΔlogD7.4 | pKa | ΔpKa |
| AZD1979 Analogue (6a) | Morpholine | 2.9 | Ref. | 6.5 | Ref. |
| AZD1979 (6b) | 2-Oxa-6-azaspiro[3.3]heptane | 1.7 | -1.2 | 8.0 | +1.5 |
| Artefenomel (9a) | Piperidine | - | - | 8.8 | Ref. |
| Spiro-analogue (9b) | 2-Oxa-6-azaspiro[3.3]heptane | - | -0.6 | 9.6 | +0.8 |
Table 1: Comparison of Physicochemical Properties. The replacement of a morpholine ring in an analogue of AZD1979 with a 2-oxa-6-azaspiro[3.3]heptane moiety in the final compound resulted in a significant decrease in lipophilicity (logD7.4) and a notable increase in basicity (pKa)[1]. A similar trend was observed for an analogue of the antimalarial drug artefenomel[1].
Case Studies in Drug Discovery
The strategic application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is best illustrated through its incorporation into various drug discovery programs, where it has been shown to modulate biological activity and improve overall compound profiles.
AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist
In the development of AZD1979, a potent MCHr1 antagonist, the 2-oxa-6-azaspiro[3.3]heptane moiety was introduced to mitigate high lipophilicity associated with the initial morpholine-containing lead compounds. This substitution not only successfully reduced logD but also enhanced the compound's developability profile without compromising its permeability or introducing hERG inhibition.
| Compound | Target | In Vitro Potency (IC50) |
| AZD1979 | MCHr1 | 9 nM |
Table 2: Biological Activity of AZD1979.
Linezolid Analogue: A Novel Antibacterial Agent
To address the nonoxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue incorporating the 2-oxa-6-azaspiro[3.3]heptane core was synthesized. This novel compound was designed as a more stable bioisostere. The resulting analogue demonstrated retention of antibacterial activity against multiple bacterial strains, with the exception of E. coli[1].
Artefenomel Analogue: An Antimalarial Candidate
In the pursuit of new antimalarial agents, a spiro-analogue of artefenomel was developed. The introduction of the 2-oxa-6-azaspiro[3.3]heptane scaffold led to a decrease in lipophilicity while maintaining potent antimalarial activity[1].
Gefitinib Analogue: A Tyrosine Kinase Inhibitor
Conversely, the replacement of the morpholine group in the epidermal growth factor receptor (EGFR) inhibitor gefitinib with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a decrease in potency[1]. This highlights that while the scaffold can offer significant advantages, its application must be carefully considered within the specific structure-activity relationship (SAR) of a given chemical series.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the case studies.
Determination of logD7.4
Lipophilicity is determined by measuring the distribution of a compound between an organic solvent (typically octan-1-ol) and an aqueous buffer at a physiological pH of 7.4. The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase is reported as logD7.4.
Determination of pKa
The acid dissociation constant (pKa) is determined using potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
In Vitro Potency Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For receptor antagonists like AZD1979, this is typically determined through a competitive binding assay where the compound competes with a radiolabeled ligand for binding to the receptor. For enzyme inhibitors like gefitinib, a kinase assay is employed to measure the inhibition of enzyme activity. For antibacterial agents like the linezolid analogue, the minimal inhibitory concentration (MIC) is determined by exposing bacterial cultures to serial dilutions of the compound and identifying the lowest concentration that inhibits visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by gefitinib and a general workflow for evaluating a novel compound's antibacterial activity.
References
Benchmarking a Novel Spirocyclic Linker: A Comparative Guide for Drug Development Professionals
An In-Depth Analysis of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" Against Established Linker Technologies in Advanced Drug Conjugates
In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. It is the critical component that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire conjugate. This guide provides a comprehensive benchmarking of the novel linker, "this compound," against other widely used and innovative linker technologies.
The core of this guide is to offer an objective comparison based on physicochemical properties and to extrapolate the potential performance of this spirocyclic linker in a therapeutic context. While direct head-to-head experimental data for this specific linker is emerging, we can infer its potential advantages by analyzing its structural motifs and comparing them to established linker classes with extensive supporting data.
The Emerging Profile of Spirocyclic Linkers
The "this compound" linker introduces a unique three-dimensional and rigid spirocyclic scaffold. This structural feature is a significant departure from the more common flexible alkyl and polyethylene glycol (PEG) chains. The inherent rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation of the target protein. In the context of ADCs, this defined structure could influence the overall hydrophilicity and stability of the conjugate.
The presence of the oxa-azaspiro[3.3]heptane moiety suggests several key properties. Studies on similar scaffolds have indicated that they can be considered more hydrophilic and metabolically stable bioisosteres of morpholine. This enhanced hydrophilicity is a crucial attribute for modern linkers, as it can mitigate the aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.
Comparative Analysis of Linker Technologies
To provide a clear perspective, the following tables summarize the key characteristics and performance metrics of different linker classes, including the projected properties of the spirocyclic linker.
| Linker Class | Key Structural Feature | Primary Application(s) | Expected Advantages | Expected Disadvantages |
| Spirocyclic (e.g., this compound) | Rigid, three-dimensional spirocyclic core | ADCs, PROTACs | Improved metabolic stability, enhanced hydrophilicity compared to some heterocycles, conformational rigidity may improve potency. | Potential for altered spatial orientation of conjugated molecules, synthetic complexity. |
| PEG-based | Flexible polyethylene glycol chain | ADCs, PROTACs | High hydrophilicity, reduced aggregation, improved pharmacokinetics. | Potential for increased hydrodynamic radius, heterogeneity in length for polydisperse PEG. |
| Alkyl Chains | Flexible hydrocarbon chain | PROTACs | Synthetic simplicity, allows for variation in length. | Can increase lipophilicity, may lead to poor solubility and off-target toxicity. |
| Peptide-based (e.g., Val-Cit) | Short peptide sequence (cleavable) | ADCs | Enzyme-specific cleavage in the tumor microenvironment, well-established technology. | Potential for premature cleavage in circulation, can be susceptible to plasma proteases.[1] |
| Disulfide | Disulfide bond (cleavable) | ADCs | Cleavage in the reducing environment of the cell. | Potential for instability in the bloodstream. |
| Non-cleavable (e.g., Thioether) | Stable chemical bond | ADCs | High plasma stability.[2] | Payload is released with the linker and an amino acid attached, which may reduce cell permeability and the bystander effect.[2] |
Quantitative Performance Comparison
The following table presents a summary of typical performance data for different linker types based on published studies. This provides a baseline against which the performance of novel linkers like "this compound" can be evaluated in future experiments.
| Linker Type | Conjugate Type | Key Performance Metric | Typical Value Range | Reference |
| Val-Cit (Cleavable Peptide) | ADC | In vitro cytotoxicity (IC50) | pM to low nM | [3] |
| Thioether (Non-cleavable) | ADC | Plasma Stability (Half-life) | Generally longer than cleavable linkers | [2] |
| PEG-based | PROTAC | Degradation Potency (DC50) | Sub-nM to µM | [4] |
| Alkyl Chain | PROTAC | Maximal Degradation (Dmax) | >90% | [4] |
Visualizing Linker Diversity and Experimental Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of linker technology and evaluation.
Caption: A diagram illustrating the classification of different linker technologies.
Caption: A flowchart outlining the key steps in the evaluation of a novel ADC linker.
Detailed Experimental Protocols
For a rigorous comparison of linker technologies, standardized and reproducible experimental protocols are essential.
Protocol 1: Determination of ADC Plasma Stability
Objective: To assess the stability of an ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Materials:
-
Test ADC (conjugated with the linker of interest)
-
Control ADC (with a well-characterized stable linker)
-
Plasma (human, mouse, or rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS or ELISA instrumentation
Procedure:
-
ADC Incubation: Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in the plasma of the desired species.
-
Time Points: Aliquot the mixtures for analysis at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins using an appropriate method (e.g., acetonitrile precipitation). Centrifuge to pellet the precipitate.
-
Analysis:
-
Intact ADC: Analyze the supernatant for the concentration of the intact ADC using an appropriate method such as ligand-binding ELISA.
-
Released Payload: Analyze the supernatant for the concentration of the released payload using LC-MS/MS.
-
-
Data Interpretation: Calculate the half-life of the ADC in plasma and the rate of payload release. Compare the results for the test linker to the control linker.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Test ADC
-
Control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC and control ADC in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) for each ADC.
Conclusion and Future Directions
The novel linker "this compound" presents an exciting new direction in the design of advanced drug conjugates. Its rigid, spirocyclic structure holds the promise of improved physicochemical properties, such as enhanced hydrophilicity and metabolic stability, which are critical for developing safer and more effective targeted therapies. While direct comparative data is still needed, the principles outlined in this guide provide a strong framework for its evaluation.
Future research should focus on the synthesis of ADCs and PROTACs utilizing this linker and their direct comparison with established linker technologies in the comprehensive in vitro and in vivo assays described. Such studies will be instrumental in validating the theoretical advantages of this novel spirocyclic linker and paving the way for its potential application in next-generation targeted therapeutics.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. PubChemLite - 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-amine (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Revolutionizing Drug Design: A Comparative ADME Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
An in-depth comparison of the ADME properties of the novel spirocyclic compound "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" against its non-spirocyclic analogues, N-(2-aminoethyl)piperazine and N-(2-aminoethyl)morpholine. This guide highlights the strategic advantage of incorporating spirocyclic scaffolds in modern medicinal chemistry to enhance drug-like properties.
In the quest for safer and more effective therapeutics, the optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of successful drug development. The introduction of rigid, three-dimensional structures, such as spirocyclic scaffolds, has emerged as a powerful strategy to overcome the ADME liabilities often associated with more traditional, planar molecules. This guide provides a comparative analysis of the anticipated ADME profile of this compound and its non-spirocyclic counterparts, N-(2-aminoethyl)piperazine and N-(2-aminoethyl)morpholine, underscoring the potential benefits of the spirocyclic framework.
At a Glance: ADME Profile Comparison
The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety is predicted to confer a more favorable ADME profile compared to its piperazine and morpholine-based analogues. This is attributed to the unique conformational rigidity and three-dimensional nature of the spirocyclic system.
Table 1: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome for the Spirocyclic Compound | Rationale |
| Aqueous Solubility | Increased | The spirocyclic scaffold disrupts planarity and crystallinity, often leading to improved interactions with water. |
| Permeability | Potentially Optimized | The balance between improved solubility and preserved lipophilicity can lead to an optimal permeability profile. |
| Metabolic Stability | Increased | The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, particularly by Cytochrome P450 enzymes.[1][2] |
| Plasma Protein Binding | Potentially Decreased | The introduction of polarity and a less "flat" structure can reduce non-specific binding to plasma proteins. |
| Lipophilicity (LogD) | Decreased | Spirocyclic scaffolds, particularly those containing heteroatoms, are known to lower the distribution coefficient (LogD), which can be beneficial for overall ADME properties.[3] |
Table 2: Physicochemical and Expected ADME Properties of Non-Spirocyclic Analogues
| Property | N-(2-aminoethyl)piperazine | N-(2-aminoethyl)morpholine |
| Molecular Weight | 129.21 g/mol | 130.19 g/mol |
| Predicted LogP | -1.3 to -1.48[4][5] | N/A |
| Water Solubility | Soluble / Completely miscible[4][6][7] | Soluble / Miscible[1][8][9][10] |
| Expected Permeability | Potentially low due to high polarity | Potentially low to moderate |
| Expected Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Susceptible to N-dealkylation and ring oxidation[11] |
| Expected Plasma Protein Binding | Moderate to high | Moderate |
Visualizing the Path to ADME Profiling
A systematic in vitro evaluation is crucial to characterize the ADME properties of a drug candidate. The following workflow illustrates a typical screening cascade.
Caption: A typical experimental workflow for in vitro ADME screening.
The Spirocyclic Advantage in Detail
The strategic incorporation of a 2-oxa-6-azaspiro[3.3]heptane scaffold is anticipated to confer several ADME advantages over its non-spirocyclic counterparts. The inherent three-dimensionality of the spirocycle disrupts the planarity of the molecule, which can lead to a decrease in lipophilicity and an improvement in aqueous solubility.[2] This is a critical first step towards achieving good oral bioavailability.
Furthermore, the rigid nature of the spirocyclic core can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, to potential sites of metabolism on the molecule. This can lead to a significant increase in metabolic stability, a longer half-life, and reduced clearance.[1] In contrast, the more flexible piperazine and morpholine rings in the analogue compounds are more susceptible to enzymatic attack, including N-dealkylation and ring oxidation.[11]
While direct experimental data for the permeability of these specific compounds is not available, the improved solubility and modulated lipophilicity of the spirocyclic compound are expected to result in an optimized permeability profile. High polarity, as indicated by the very low predicted LogP of N-(2-aminoethyl)piperazine, can sometimes limit passive diffusion across the intestinal membrane. The spirocyclic scaffold offers a more balanced approach to achieving the requisite physicochemical properties for good absorption.
Experimental Protocols
To experimentally validate the predicted ADME properties, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro human intestinal absorption.[12][13][14]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: Samples from both compartments are collected at specified time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Microsomal Metabolic Stability Assay
This assay provides a measure of a compound's intrinsic clearance by drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of the cofactor NADPH to initiate metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma and the other with a protein-free buffer.
-
Incubation: The test compound is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sample Analysis: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Conclusion
The strategic use of spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.3]heptane moiety, represents a significant advancement in medicinal chemistry. By conferring a unique three-dimensional architecture, these scaffolds can favorably modulate the ADME properties of drug candidates. The predicted improvements in solubility, metabolic stability, and lipophilicity for this compound compared to its non-spirocyclic analogues highlight the potential of this approach to deliver compounds with enhanced drug-like characteristics, ultimately increasing the probability of success in the development of new medicines. Further experimental validation using the outlined protocols is warranted to confirm these promising attributes.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Aminoethylpiperazine CAS#: 140-31-8 [m.chemicalbook.com]
- 6. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. chembk.com [chembk.com]
- 9. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]
- 10. 4-(2-Aminoethyl)morpholine, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Conformational Rigidity: A Comparative Analysis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Traditional Linkers in Drug Design
For researchers, scientists, and drug development professionals, the judicious selection of linker molecules is a critical determinant of a therapeutic agent's success. The conformational properties of a linker—its flexibility or rigidity—can profoundly influence a drug's binding affinity, selectivity, and pharmacokinetic profile. This guide provides a detailed comparison of the conformational landscape of the novel spirocyclic linker, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, against traditional, more flexible linkers such as those based on ethylenediamine and piperazine.
The spiro[3.3]heptane moiety, a key feature of this compound, imparts significant conformational rigidity.[1] This class of linker is increasingly utilized in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to precisely control the spatial orientation of pharmacophores. In contrast, traditional aliphatic and monocyclic linkers exhibit a higher degree of conformational freedom, which can be advantageous in some contexts but detrimental in others.
The Conformational Advantage of Spirocyclic Linkers
The defining characteristic of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its rigid, three-dimensional structure. This rigidity stems from the spirocyclic fusion of the two four-membered rings, which severely restricts bond rotations and locks the substituents into well-defined spatial positions. This is in stark contrast to traditional linkers:
-
Aliphatic Linkers (e.g., Ethylenediamine-based): These linkers are highly flexible due to free rotation around their single bonds. This allows them to adopt a multitude of conformations in solution, some of which may be productive for target binding, while others may be non-productive or even detrimental.
-
Monocyclic Linkers (e.g., Piperazine-based): While more constrained than their acyclic counterparts, piperazine and similar rings still possess significant conformational flexibility. The piperazine ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable.[2] The substituents on the ring can occupy either axial or equatorial positions, leading to a variety of possible spatial arrangements.[3]
The conformational constraint of the 2-oxa-6-azaspiro[3.3]heptane linker can lead to several therapeutic advantages:
-
Enhanced Binding Affinity: By pre-organizing the pharmacophores in a conformation that is optimal for binding to the target protein, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity.
-
Improved Selectivity: The well-defined orientation of substituents can lead to more specific interactions with the target, reducing off-target effects.
-
Favorable Physicochemical Properties: The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to modulate lipophilicity and aqueous solubility in a beneficial manner.[1]
Quantitative Conformational Comparison
To illustrate the differences in conformational freedom, the following tables summarize key conformational parameters for the spirocyclic linker and two representative traditional linkers. The data for the traditional linkers is derived from computational and experimental studies, while the data for the spirocyclic linker is based on the inherent, well-established rigidity of the spiro[3.3]heptane scaffold.
Table 1: Comparison of Key Conformational Descriptors
| Linker Type | Key Rotatable Bonds | Predominant Conformation(s) | Conformational Flexibility |
| This compound | C-C and C-N bonds of the ethylamine tail | Single, well-defined conformation of the spirocyclic core | Highly Restricted |
| N-(2-aminoethyl)piperazine | C-C and C-N bonds of the ethylamine tail; ring torsions | Chair conformation for the piperazine ring; multiple side-chain orientations | Moderately Flexible |
| Ethylenediamine | C-C and C-N bonds | Gauche and anti (trans) conformations | Highly Flexible |
Table 2: Dihedral Angle Distribution Comparison (Illustrative)
| Linker Type | Key Dihedral Angle | Expected Distribution |
| This compound | Dihedrals within the spirocyclic core | Sharply peaked around specific angles |
| N-(2-aminoethyl)piperazine | Piperazine ring torsions | Predominantly in the chair conformation region, with minor populations in boat/twist-boat |
| Ethylenediamine | N-C-C-N torsion | Broad distribution with peaks corresponding to gauche and anti conformations |
Experimental and Computational Methodologies for Conformational Analysis
The conformational preferences of linkers are typically elucidated through a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental tool for determining the three-dimensional structure of molecules in solution.[4]
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve a high-purity sample of the linker molecule in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mM.
-
1D and 2D NMR Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR for chemical shift information.
-
COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å).
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Measure ³J-coupling constants, which can be related to dihedral angles via the Karplus equation.
-
Integrate NOE/ROE cross-peaks to derive interproton distance restraints.
-
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data. The tightness of the convergence of this ensemble is an indicator of the molecule's rigidity.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.
Protocol for Molecular Dynamics Simulation:
-
System Setup:
-
Generate a starting 3D structure of the linker molecule.
-
Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Solvate the molecule in a box of explicit solvent (e.g., water).
-
Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while applying restraints to the solute.
-
Run a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.
-
-
Production Simulation: Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) without restraints to sample the conformational space of the linker.
-
Trajectory Analysis: Analyze the resulting trajectory to extract conformational information, such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Dihedral angle distributions to characterize the preferred rotameric states.
-
Potential of Mean Force (PMF) calculations to determine the energy barriers between different conformations.
-
Application in Advanced Therapeutic Modalities
The choice of linker is paramount in the design of PROTACs and ADCs, where the distance and orientation between the two ends of the molecule are critical for their mechanism of action.
PROTAC E3 Ligase Recruitment
In a PROTAC, the linker tethers a target-binding ligand to an E3 ligase-recruiting ligand. The linker's role is to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein. A conformationally restricted linker like this compound can enforce a specific orientation that is optimal for ternary complex formation, potentially leading to more potent and selective degradation.
References
A Head-to-Head Comparison of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and Other Spirocyclic Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. Among the diverse array of linker technologies, spirocyclic linkers have emerged as a promising class, offering unique structural and physicochemical advantages. This guide provides a head-to-head comparison of "2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine" and other spirocyclic linkers with traditional linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
Spirocyclic linkers, characterized by their rigid, three-dimensional architecture, offer significant benefits over traditional linear linkers. These advantages include improved physicochemical properties, such as increased solubility and reduced lipophilicity, which can lead to enhanced pharmacokinetics and a wider therapeutic window. The specific spirocyclic linker, this compound, incorporates an oxa-azaspiro[3.3]heptane moiety, a bioisostere of commonly used motifs like piperazine and morpholine. While direct head-to-head quantitative data for this specific linker is limited in publicly available literature, this guide provides a comparative analysis based on the known properties of spirocyclic scaffolds and data from related compounds.
Introduction to Spirocyclic Linkers
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This unique structural feature imparts a high degree of rigidity and a defined three-dimensional geometry. In the context of drug linkers, these properties can:
-
Minimize Hydrophobic Collapse: Reduce the risk of aggregation of the drug conjugate, a common issue with flexible, hydrophobic linkers.[1]
-
Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity, leading to better drug-like properties.[2]
-
Generate Novel Intellectual Property (IP): The unique structures of spirocyclic linkers can provide a pathway to new patents.[1]
-
Optimize Spatial Orientation: The rigid framework allows for precise control over the distance and orientation between the targeting molecule and the payload, which is crucial for the efficacy of PROTACs.[3]
"this compound" is a bifunctional linker that features a spirocyclic core and an ethylamine group for conjugation. The oxa-azaspiro[3.3]heptane scaffold is of particular interest as it introduces polarity and can act as a more metabolically stable bioisostere for morpholine.
Head-to-Head Comparison: Spirocyclic vs. Traditional Linkers
The performance of a linker is evaluated based on several key parameters: stability, conjugation efficiency, and the resulting efficacy and toxicity of the drug conjugate.
Data Presentation: Comparative Properties of Linker Types
| Property | Spirocyclic Linkers (e.g., Oxa-azaspiro[3.3]heptane-based) | Traditional Linear Linkers (e.g., Alkyl, PEG) |
| Conformation | Rigid, defined 3D geometry | Flexible, multiple conformations |
| Solubility | Generally higher due to increased polarity and reduced planarity | Can be low, often requiring PEGylation to improve |
| Lipophilicity (LogP) | Generally lower | Can be high, leading to off-target toxicity |
| Metabolic Stability | Often more stable due to steric hindrance and lack of easily metabolizable groups | Can be susceptible to enzymatic cleavage |
| Aggregation Risk | Lower, due to reduced hydrophobicity and defined structure | Higher, especially with hydrophobic payloads |
| Control over Spatial Orientation | High, allowing for precise positioning of payloads | Low, due to conformational flexibility |
Experimental Protocols
To facilitate a standardized comparison of different linker technologies, detailed experimental protocols for key performance assays are provided below.
Protocol 1: Linker Stability Assay in Human Plasma by LC-MS
Objective: To determine the stability of a linker-payload conjugate in human plasma.
Methodology:
-
Incubation: The linker-payload conjugate is incubated in human plasma at 37°C at a concentration of 1 µM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Protein Precipitation: Plasma proteins are precipitated by adding a threefold excess of cold acetonitrile.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
LC-MS Analysis: The supernatant containing the linker-payload and any degradation products is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining over time.
-
Data Analysis: The half-life (t½) of the linker in plasma is calculated from the degradation curve.
Protocol 2: Determination of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the efficiency of the conjugation reaction and the drug-to-antibody ratio (DAR) for ADCs.
Methodology:
-
Conjugation Reaction: The antibody is conjugated with the linker-payload under optimized conditions (e.g., pH, temperature, molar ratio of reactants).
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reagents.
-
HIC-HPLC Analysis: The purified ADC is analyzed by high-performance liquid chromatography (HPLC) using a hydrophobic interaction column.
-
Peak Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the antibody conjugated with different numbers of drug molecules (e.g., DAR=2, DAR=4).
-
Calculation: The conjugation efficiency is calculated based on the relative peak areas of the conjugated and unconjugated antibody. The average DAR is calculated by a weighted average of the different DAR species.[1]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the drug conjugate against cancer cell lines.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC or PROTAC.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualization of Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of action for ADCs and PROTACs, where spirocyclic linkers play a crucial role in connecting the functional components.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion
Spirocyclic linkers, including "this compound," represent a significant advancement in linker technology for drug conjugates. Their rigid and three-dimensional nature provides a powerful tool to overcome many of the challenges associated with traditional linear linkers, such as poor solubility, high lipophilicity, and lack of conformational control. While more direct comparative studies with quantitative data are needed to fully elucidate the performance of specific spirocyclic linkers, the existing evidence strongly suggests that their unique properties can lead to the development of more effective and safer targeted therapies. Researchers and drug developers are encouraged to explore this promising class of linkers to unlock the full potential of ADCs and PROTACs.
References
Safety Operating Guide
Navigating the Disposal of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are general yet critical safety measures.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable when handling this and other similar chemical compounds. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial to avoid inhalation of vapors.
Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate non-essential personnel from the immediate vicinity.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The primary recommended method is through a licensed hazardous waste disposal service.
-
Segregation and Storage:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the waste in a compatible, tightly sealed, and clearly labeled container. The label should include the full chemical name, concentration, and any relevant hazard warnings.
-
Keep the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Characterization:
-
Properly characterize the waste. Based on the nature of aliphatic amines, this compound is likely to be classified as hazardous waste due to its potential irritant and corrosive properties.
-
Consult your institution's EHS department for guidance on proper waste classification according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal date. This "cradle-to-grave" tracking is a legal requirement in many jurisdictions.[4]
-
Alternative Disposal Methods (Use with Extreme Caution and Professional Guidance):
While incineration by a licensed facility is the preferred method, some literature suggests that certain aliphatic amines can be biodegraded.[5] However, this should not be attempted without a thorough understanding of the compound's environmental fate and in strict accordance with local wastewater discharge regulations. Direct disposal down the drain is strictly prohibited.[6][7]
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | [3][8] |
| Recommended Treatment | Incineration at a permitted facility | [5][6] |
| Waste Classification | Likely Hazardous Waste (Consult local regulations) | [1][2][9] |
| Containerization | Tightly sealed, compatible, and clearly labeled container | [3][7] |
| Storage | Cool, dry, well-ventilated, secondary containment | [6] |
| Prohibited Actions | Do not discharge to sewer systems or contaminate water | [6][7] |
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. The following procedures are based on available data for structurally similar compounds and are intended to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (inspected before use).[3][4] Fire/flame resistant and impervious clothing.[4] | Prevents skin contact, which can be harmful. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] | Protects against inhalation of harmful dust, mists, or vapors. |
Operational and Handling Plan
Safe handling is paramount to minimize exposure and prevent accidents.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Ground and bond container and receiving equipment.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials and foodstuff containers.[2]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse affected areas with water or shower.[4] Wash off with soap and plenty of water.[3][4][5] Seek medical attention if skin irritation occurs.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] Rinse mouth with water.[5] |
Firefighting:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]
-
Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Containment:
-
Evacuate personnel to safe areas.[4]
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[4]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4][5]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[4]
Caption: Workflow for the safe handling of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

